Latrepirdine

Catalog No.
S005380
CAS No.
3613-73-8
M.F
C21H25N3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Latrepirdine

CAS Number

3613-73-8

Product Name

Latrepirdine

IUPAC Name

2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

JNODQFNWMXFMEV-UHFFFAOYSA-N

SMILES

Array

Synonyms

dimebolin, dimebon, dimebone, latrepirdine, PF 01913539, PF 1913539, PF-01913539, PF-1913539, PF01913539, PF1913539

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C

The exact mass of the compound Dimebolin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Mechanism: AMPK Activation and Neuronal Effects

Author: Smolecule Technical Support Team. Date: February 2026

Latrepirdine activates AMPK at subnanomolar concentrations (0.1 nM) [1] [2]. Gene silencing of AMPKα or its upstream kinases (LKB1 and CaMKKβ) inhibits its effects, confirming the role of this pathway [1].

The table below summarizes the primary neuronal consequences of AMPK activation by this compound.

Effect Proposed Mechanism Experimental Evidence
Increased ATP Levels [1] AMPK activation improves energy homeostasis. Observed in primary neurons [1].
Reduced Neuronal Excitability [1] [2] Plasma membrane hyperpolarization, reducing spontaneous Ca²⁺ oscillations and glutamate-induced Ca²⁺ influx [1]. Protection against glutamate toxicity in primary cerebellar granule neurons (CGNs) [1].
GLUT3 Translocation [1] AMPK activation promotes glucose transporter movement to plasma membrane. Flow cytometry in CGNs using GLUT3 antibody [1].
Neuroprotection [1] [3] Combines energy increase and excitability reduction. "Preconditioning" in SOD1-G93A mouse model delayed symptom onset and extended lifespan [3].

Additional Mechanisms: Autophagy Induction

Beyond AMPK, this compound induces mTOR- and Atg5-dependent autophagy, a cellular "clearance" process [4]. This is evidenced by increased LC3-II levels and reduced p62 in mouse neuroblastoma (N2a) cells, linked to inhibition of the mTOR signaling pathway (reduced p-mTOR and p-S6K) [4]. This mechanism is thought to contribute to reducing amyloid pathology and improving memory in animal models [4] [5].

Integrated Signaling Pathway

The diagram below summarizes the key molecular pathways involved in this compound's action.

G This compound This compound AMPK AMPK Activation This compound->AMPK Potentiates mTOR mTOR Inhibition This compound->mTOR Inhibits Membrane Plasma Membrane Hyperpolarization AMPK->Membrane Causes Energy ↑ ATP Levels ↑ Glucose Uptake (GLUT3) AMPK->Energy Leads to Autophagy Induces Autophagy Outcome Neuroprotection (Reduced Excitotoxicity) Autophagy->Outcome Contributes to        mTOR->Autophagy Induces Calcium Reduced Ca²⁺ Influx Membrane->Calcium Results in Calcium->Outcome Contributes to Energy->Outcome Contributes to

Key Experimental Data and Protocols

For experimental validation, the tables below summarize critical findings and methodological details from key studies.

Quantitative Data Summary

Table: Key quantitative findings from this compound studies

Parameter Effect Size / Concentration Experimental Model
AMPK Activation [1] 0.1 nM (sub-nanomolar) Primary Neurons
Protection vs. Glutamate Toxicity [1] 0.1 - 100 nM Primary CGNs
Autophagy Induction (LC3-II increase) [4] 500 nM - 50 µM N2a neuroblastoma cells
Life Span Extension [3] 5 mg/kg (i.p., pre-conditioning) SOD1-G93A ALS mice
Symptom Onset Delay [3] 5 mg/kg (i.p., pre-conditioning) SOD1-G93A ALS mice
Detailed Experimental Protocols

Table: Methodological details for key experiments

Experiment Key Procedures Key Measurements

| AMPK Activation & Neuroprotection [1] | - Primary murine CGNs/cortical neurons cultured 7-8 days.

  • Glutamate/glycine (100µM/10µM) exposure for 10 min.
  • This compound pre-treatment 24h or co-treatment. | - Cell Death: Hoechst 33258 & Propidium Iodide (PI) staining via high-content screening.
  • AMPK Pathway: Gene silencing (AMPKα, LKB1, CaMKKβ).
  • Membrane Potential: TMRM, DisBAC2(3) indicators.
  • Calcium Imaging: Spontaneous/glutamate-induced Ca²⁺ oscillations. | | Autophagy Induction [4] | - HeLa (eGFP-LC3) & N2a cells treated with this compound (5nM-50µM) for 3-6 hrs.
  • Use of ATG5 -/- MEFs for pathway dependency. | - Autophagosomes: eGFP-LC3 punctae count.
  • Western Blot: LC3-II, p62, p-mTOR (Ser2448), p-S6K levels. | | In Vivo Pre-conditioning [3] | - SOD1-G93A mice injected with 5 mg/kg this compound (i.p.) 3x/week from 50 days old.
  • Behavioral: Rotarod performance.
  • Tissue analysis at PND 90, 120, and end-stage. | - Survival & Symptom Onset: Kaplan-Meier analysis.
  • Biochemical: p-AMPK (Thr172), LC3 levels in spinal cord. |

Clinical Trial Outcomes and Significance

This compound's clinical development highlights the importance of understanding mechanism of action (MoA) in drug development.

  • Phase II Success to Phase III Failure: Initial small-scale trials in Alzheimer's disease showed promise, but subsequent larger Phase III trials for both Alzheimer's and Huntington's disease failed to demonstrate efficacy [6] [5].
  • The "this compound Lesson": The failure has been attributed to advancing to late-stage trials without a clear understanding of its MoA, leading to potential issues with trial optimization, dosing, and patient selection [6] [5]. This underscores that early MoA-informed drug discovery is critical for consistent efficacy [6].

References

Latrepirdine discovery and initial clinical use

Author: Smolecule Technical Support Team. Date: February 2026

Historical Overview and Non-CNS Initial Use

Latrepirdine was originally developed and marketed as an antihistamine in Russia in the 1980s, intended for treating allergic conditions such as hay fever [1] [2]. It was later withdrawn from the Russian market as more selective antihistamines were developed [3].

The compound is a small molecule with the chemical name 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido(4,3-b)indole and a molecular mass of 319.452 g/mol [1]. Its initial synthesis was described in Soviet patent SU-01138164, involving a condensation reaction under basic conditions [4].

Repurposing for Neurodegenerative Diseases

The interest in this compound for neurodegenerative diseases emerged from early preclinical studies suggesting potential neuroprotective and cognition-enhancing properties.

  • Initial Preclinical Evidence: Russian research published in 2000 indicated that this compound could improve learning in animal models with experimental Alzheimer's disease [1]. Early in vitro studies proposed that its mechanism might involve inhibition of acetylcholinesterase (AChE) and antagonism of the NMDA receptor [4] [5].
  • Shift in Mechanistic Understanding: Subsequent research questioned the relevance of these early findings, as the effects were often observed at high (micromolar) concentrations [4] [2]. This led to the investigation of other mechanisms, detailed in the table below.

Proposed Mechanisms of Action

This compound is characterized by a complex and multifaceted pharmacology, engaging multiple targets relevant to neuronal function and survival.

Mechanism Description Key Supporting Evidence
Receptor Interactions Potent antagonist at histamine H1, serotonin (5-HT6, 5-HT7), and adrenergic α2B receptors [6] [2]. Identified as a potent 5-HT6 antagonist (~50 nM) and 5-HT7 antagonist (<10 nM); believed to underpin pro-cognitive effects [7] [6] [2].
Mitochondrial Modulation Stabilizes mitochondrial function; inhibits mitochondrial permeability transition pore (mPTP) opening [4] [1] [2]. In vitro experiments demonstrated protection of mitochondria from calcium-induced swelling and improved calcium homeostasis [4] [2].
Ion Channel Regulation Inhibits voltage-gated L-type calcium channels [1] [2]. Early in vitro studies showed blockade of L-type Ca2+ channels and modulation of AMPA and NMDA glutamate receptor activity [1].
Induction of Autophagy Enhances mTOR- and Atg5-dependent autophagy (cellular "clean-up" process) [7] [8]. Cellular models (HeLa, N2a) showed increased autophagosome formation; mouse models exhibited reduced AB42 and α-synuclein [7] [8].

The following diagram summarizes the key molecular pathways and cellular processes influenced by this compound based on preclinical research:

G cluster_receptors Receptor Antagonism cluster_mito Mitochondrial Effects cluster_ion Ion Channel Modulation This compound This compound H1 Histamine H1 This compound->H1 HT5A 5-HT5A This compound->HT5A HT6 5-HT6 This compound->HT6 HT7 5-HT7 This compound->HT7 Adrenergic Adrenergic α2B This compound->Adrenergic MPTP Inhibits mPTP Opening This compound->MPTP LType Blocks L-type Ca²⁺ Channels This compound->LType NMDA NMDA Receptor Modulation This compound->NMDA AMPA AMPA Receptor Modulation This compound->AMPA Autophagy Induces Autophagy (via mTOR inhibition & Atg5) This compound->Autophagy Neuroprotection Neuroprotection & Reduced Pathology H1->Neuroprotection e.g., reduced arousal HT7->Neuroprotection proposed primary pathway MPTP->Neuroprotection prevents swelling MitoFunc Stabilizes Function & Ca²⁺ Homeostasis Autophagy->Neuroprotection clears Aβ & α-synuclein Cognitive_Improvement Improved Cognitive Function in Models Neuroprotection->Cognitive_Improvement

Summary of this compound's Multi-Target Mechanism

Clinical Development and Trial Outcomes

The clinical journey of this compound was marked by initial high hopes followed by definitive failures in large-scale trials.

Trial / Study Phase Outcome & Key Data
Russian Trial in AD [3] II (equiv.) Positive: Significant improvement over placebo at 6 and 12 months on all 5 efficacy endpoints (cognition, global function, ADLs, behavior).
CONNECTION (AD) [3] III Failed: No significant difference vs. placebo on co-primary endpoints (cognition, global function) at 6 months.
HORIZON (HD) [9] III Failed: No significant improvement in cognition (MMSE) or global function vs. placebo after 6 months. Safe but ineffective.
CONCERT (AD) III Failed: Another Phase III trial that failed to show benefit, ending major development for AD [1].

The stark contrast between the highly positive single-country Russian trial and the subsequent negative multinational trials raised questions about trial design and conduct. Potential reasons discussed in the scientific community include differences in the patient population, the specific drug formulation used, and the possibility of unintentional unblinding in the initial trial due to the drug's distinctive side effects like dry mouth and a numbing sensation on the tongue [3].

Future Directions and Research

Although major development for Alzheimer's and Huntington's disease has been discontinued, research into this compound has not entirely ceased.

  • Ongoing Investigation of Mechanisms: The molecular basis for its pro-autophagic and pro-neurogenic activities is still considered a viable lead worth optimizing for future drug discovery [7] [8].
  • Novel Formulations: A 2024 patent proposes combining this compound with a low-dose "pharmacokinetic stabilizer" such as paroxetine, fluoxetine, or quinidine. The goal is to improve its pharmacokinetic profile and therapeutic window, potentially for disorders related to noradrenergic hyperarousal [6].

References

Latrepirdine's Impact on Mitochondrial Function: Mechanisms, Methods, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Latrepirdine (Dimebon) represents a compelling case study in drug repurposing and the importance of understanding mechanistic pharmacology in therapeutic development. Initially developed in Russia as a first-generation antihistamine, this compound was later investigated as a potential treatment for Alzheimer's disease (AD) and Huntington's disease (HD) based on promising preclinical and phase II clinical trial data. Despite initially encouraging results that demonstrated cognitive benefits in patients with mild-to-moderate AD, the compound failed to show efficacy in subsequent phase III trials, highlighting the critical importance of understanding its precise mechanism of action before clinical evaluation. [1] [2]

The interest in this compound as a therapeutic for neurodegenerative diseases emerged from growing evidence implicating mitochondrial dysfunction as a key driver of pathology in conditions like AD. Mitochondria serve as the primary energy generators in neurons, and their impairment leads to reduced ATP production, increased oxidative stress, and ultimately neuronal death. The divergent outcomes in clinical trials—with a successful Russian phase II trial followed by failed multinational phase III trials—have been attributed to differences in patient populations, trial design, and potentially the drug's complex, multi-target pharmacology. This technical review comprehensively examines this compound's effects on mitochondrial function, detailing the molecular mechanisms, experimental approaches for investigation, and implications for future therapeutic development. [1] [2]

Molecular Mechanisms of Action

AMPK Activation and Bioenergetic Regulation

This compound demonstrates potent effects on cellular energy sensors at remarkably low concentrations. Research has shown that the drug activates AMP-activated protein kinase (AMPK) at concentrations as low as 0.1 nM, positioning AMPK activation as one of its most potent biological activities. AMPK serves as a master regulator of cellular energy homeostasis, responding to low energy states by activating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. This activation has profound implications for neuronal metabolism and survival under stress conditions. Through gene silencing approaches, researchers determined that this compound's activation of AMPK depends on upstream kinases LKB1 and CaMKKβ, indicating a specific mechanism rather than indirect cellular stress. [3]

The activation of AMPK by this compound translates to measurable improvements in neuronal bioenergetics. Treatment with this compound increases intracellular ATP levels in primary neurons, enhancing the energy capacity of neurons. Additionally, this compound stimulates the translocation of glucose transporter 3 (GLUT3) to the plasma membrane, facilitating greater glucose uptake into neurons to fuel metabolic processes. These coordinated effects on cellular energy sensing, ATP production, and glucose uptake position this compound as a potential modulator of the bioenergetic deficits that characterize neurodegenerative diseases. [3]

Mitochondrial Membrane Stabilization and Function Enhancement

This compound exhibits significant mitochondrial membrane-stabilizing properties that contribute to improved neuronal viability under stress conditions. At nanomolar concentrations (nM), this compound increases mitochondrial membrane potential (ΔΨm) in both primary mouse cortical neurons and human neuroblastoma cells (SH-SY5Y), as measured by enhanced uptake of the voltage-sensitive probe TMRM. This effect was initially attributed to direct mitochondrial action; however, further investigation using the plasma membrane potential indicator DisBAC2(3) revealed that this compound's effects on TMRM uptake were largely mediated by plasma membrane hyperpolarization rather than purely mitochondrial mechanisms. [3] [4]

The membrane-stabilizing effects extend to neuroprotection against excitotoxicity. Pretreatment with this compound reduces spontaneous Ca²⁺ oscillations as well as glutamate-induced Ca²⁺ increases in primary neurons, resulting in protection against glutamate toxicity. This modulation of calcium signaling and neuronal excitability represents a crucial mechanism through which this compound may protect vulnerable neuronal populations in neurodegenerative conditions. Under stress conditions, mitochondria in this compound-treated neurons show increased resistance to elevated intracellular calcium concentrations, maintaining their membrane potential while control neurons rapidly lose mitochondrial integrity. This mitochondrial stabilization contributes to enhanced cell survival under challenging conditions. [3] [4]

Effects on Cerebral Metabolism and Mitochondrial Biogenesis

In vivo studies have demonstrated that this compound significantly increases cerebral glucose utilization (CGU) in aged mice as measured by [¹⁸F]-fluorodeoxyglucose positron emission tomography (FDG-PET). This effect appears age-dependent, with this compound enhancing CGU in aged mice but not in young mice, suggesting it may specifically benefit compromised systems. The increase in cerebral glucose metabolism aligns with the observed AMPK activation and GLUT3 translocation, providing a coherent picture of enhanced bioenergetic capacity. Interestingly, this compound treatment does not affect mitochondrial DNA content, indicating that its benefits do not stem from increased mitochondrial biogenesis but rather from improved function of existing mitochondria. [5] [4]

Table 1: Concentration-Dependent Effects of this compound on Mitochondrial Parameters

Parameter Effective Concentration Effect Size Experimental System
AMPK Activation 0.1 nM Potent activation Primary neurons [3]
ATP Levels nM range Significant increase Primary mouse cortical neurons & SH-SY5Y cells [3] [4]
Mitochondrial Membrane Potential nM range Increased TMRM uptake Primary neurons [3] [4]
Succinate Dehydrogenase Activity nM range Enhanced activity SH-SY5Y cells [4]
Calcium Resistance nM range Maintained ΔΨm under stress Primary neurons under calcium challenge [4]
Glucose Utilization 1.0 mg/kg (in vivo) Significant increase Aged B6SJLF2 mice [5]

Quantitative Analysis of Mitochondrial Effects

Concentration-Dependent Efficacy and Mitochondrial Enhancement

The effects of this compound on mitochondrial function follow distinct concentration-response relationships across different parameters. Notably, many beneficial effects occur at very low concentrations (picomolar to nanomolar range), which correspond to therapeutically relevant concentrations based on pharmacokinetic studies in humans. For instance, plasma levels in AD patients taking 20 mg three times daily were approximately 10-15 pmol/mL, with brain concentrations estimated to be about ten times higher due to favorable partitioning. This alignment between effective concentrations in preclinical models and achievable human concentrations is crucial for interpreting the potential therapeutic relevance of observed effects. [1]

At nanomolar concentrations, this compound demonstrates multi-faceted enhancement of mitochondrial function across various experimental systems:

  • Basal conditions: Under non-stress conditions, nM concentrations of this compound increase succinate dehydrogenase activity (measured by MTT assay), enhance mitochondrial membrane potential, and elevate cellular ATP levels. These improvements in fundamental mitochondrial parameters suggest direct effects on electron transport chain function and oxidative phosphorylation efficiency.

  • Stress conditions: When neurons face metabolic challenges, this compound pretreatment confers resilience. The compound protects against glutamate toxicity, oxidative stress, and Aβ toxicity, with mitochondrial stabilization playing a central role in this protective effect. The preservation of mitochondrial function under stress conditions may be particularly relevant for neurodegenerative diseases, where neurons face chronic metabolic challenges. [4]

Table 2: Comparative Effects of this compound Across Experimental Models

Experimental Model Key Mitochondrial Effects Dosing/Concentration Functional Outcomes
Primary Mouse Cortical Neurons ↑ ATP levels, ↑ mitochondrial membrane potential, ↓ glutamate-induced Ca²⁺ increases 0.1 nM - 100 nM Protection against glutamate toxicity [3] [4]
Human SH-SY5Y Neuroblastoma Cells ↑ Succinate dehydrogenase activity, ↑ mitochondrial membrane potential, ↑ ATP levels nM concentrations Enhanced cell viability under serum starvation [4]
Aged B6SJLF2 Mice ↑ Cerebral glucose utilization 1.0 mg/kg single dose Enhanced regional brain metabolism [5]
HEK Cells/HEK-APP Cells Improved impaired mitochondrial function 100 nmol/L Mitochondrial protection in model of impairment [1]
Contrasting High-Concentration Effects and Potential Biphasic Actions

While many beneficial mitochondrial effects occur at low nanomolar concentrations, some studies have reported activities at much higher concentrations (micromolar range) that may not be therapeutically relevant. For instance, effects on mitochondrial permeability transition pore (mPTP) inhibition, autophagy modulation, and protection against oxidative stress have been observed at concentrations exceeding 5-10 μM. However, several studies failed to systematically evaluate whether these effects also occur at lower concentrations, leaving open the possibility that some mechanisms may operate across multiple concentration ranges. The potential for biphasic effects—where different mechanisms dominate at different concentrations—complicates the interpretation of this compound's pharmacology. [1]

Interestingly, some investigations have demonstrated that mitochondrial improvements persist even at high concentrations, suggesting that certain beneficial mechanisms may operate across a wide concentration spectrum. For example, Bharadwaj et al. and Zhang et al. showed improved mitochondrial function at very low concentrations that remained stable even when much higher concentrations were applied. This pattern indicates that some mitochondrial effects may follow a non-monotonic response curve, potentially explaining disparate results across studies using different concentration ranges. The consistent reporting of mitochondrial effects across numerous independent laboratories using various experimental systems strengthens the validity of this mechanism as a genuine component of this compound's pharmacology. [1] [4]

Experimental Protocols for Assessing Mitochondrial Function

Assessment of Mitochondrial Membrane Potential and ATP Levels

The evaluation of mitochondrial membrane potential represents a fundamental approach for investigating this compound's effects on mitochondrial function. The standard protocol involves using tetramethylrhodamine methyl ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with intact membrane potentials. Primary neurons or neuronal cell lines are incubated with TMRM (typically at 20-50 nM) for 15-30 minutes at 37°C, followed by treatment with this compound across a concentration range (0.1 nM to 100 nM). Fluorescence is measured using fluorescence microscopy or plate readers, with increases in signal intensity indicating enhanced mitochondrial membrane potential. To confirm the specific role of plasma membrane hyperpolarization in the observed effects, parallel experiments using the plasma membrane potential indicator DisBAC₂(3) are recommended. [3]

For measurement of intracellular ATP levels, the bioluminescent ATP determination kit is widely employed. This assay exploits the absolute requirement for ATP in the light-emitting luciferase-catalyzed oxidation of luciferin. Cells are treated with this compound for specified durations (typically 2-6 hours), followed by lysis and incubation with the reaction mix. Luminescence is measured using a plate-reading luminometer, with values compared to an ATP standard curve for quantification. Normalization to protein content or cell number ensures accurate comparisons between treatment groups. Through this methodology, researchers have consistently demonstrated that this compound at nanomolar concentrations significantly increases ATP levels in primary neurons and neuronal cell lines. [3] [4]

Mitochondrial Substrate Flux Analysis Using Recombinant Perfringolysin O

The assessment of mitochondrial substrate flux provides crucial information about specific metabolic pathways affected by this compound. A sophisticated approach involves using recombinant perfringolysin O (rPFO), a cholesterol-specific cytolysin that selectively permeabilizes the plasma membrane without damaging mitochondrial membranes. This technique allows investigators to study mitochondrial respiration with specific substrates under controlled conditions. The protocol involves several key steps: [6]

  • Cell Preparation: Seed cells (such as HepG2 or neuronal models) in XF96 microplates at appropriate densities (e.g., 20,000 cells/well) and allow attachment.

  • Treatment: Apply this compound across a concentration range (e.g., 1 nM to 1 μM) for a defined period (e.g., 16-24 hours).

  • Permeabilization: Wash cells with calcium- and magnesium-free PBS, then incubate with assay medium containing 1 nM rPFO for optimal plasma membrane permeabilization.

  • Substrate-Inhibitor Injections: Program the extracellular flux analyzer to sequentially inject specific substrate combinations:

    • Port A: Substrate combinations (e.g., succinate/rotenone, pyruvate/malate, glutamate/malate, palmitoyl carnitine/malate)
    • Port B: Oligomycin (ATP synthase inhibitor)
    • Port C: FCCP (mitochondrial uncoupler)
    • Port D: Rotenone/antimycin A (complex I/III inhibitors)
  • Data Analysis: Calculate respiratory parameters including basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity for each substrate pathway.

This comprehensive assessment enables researchers to determine which mitochondrial substrate utilization pathways are most affected by this compound treatment, providing mechanistic insights into its effects on cellular metabolism. [6]

The following diagram illustrates the experimental workflow for mitochondrial substrate flux analysis using rPFO:

G Start Cell Seeding in XF96 Microplate Treatment This compound Treatment (1 nM - 1 μM, 16-24 hr) Start->Treatment Wash PBS Wash Treatment->Wash Permeabilize rPFO Permeabilization (1 nM in assay medium) Wash->Permeabilize Substrate Mitochondrial Substrate Injection (Port A: Various substrates) Permeabilize->Substrate Inhibitors Sequential Inhibitor Injection (Port B: Oligomycin Port C: FCCP Port D: Rotenone/Antimycin A) Substrate->Inhibitors Analysis Respiratory Parameter Analysis Inhibitors->Analysis

Experimental workflow for mitochondrial substrate flux analysis using rPFO permeabilization.

In Vivo Assessment of Cerebral Glucose Utilization

For in vivo evaluation of cerebral metabolic effects, [¹⁸F]-fluorodeoxyglucose positron emission tomography (FDG-PET) provides a non-invasive method to measure cerebral glucose utilization (CGU). The standard protocol involves:

  • Animal Preparation: Aged mice (e.g., 20-month-old B6SJLF2 females) are fasted for 4-6 hours before the study to standardize metabolic conditions.

  • Drug Administration: Administer this compound (1.0 mg/kg) or vehicle via appropriate route (e.g., intraperitoneal injection).

  • Tracer Injection and Uptake: Inject [¹⁸F]-FDG intravenously and allow 30-45 minutes for tracer uptake and brain incorporation.

  • Image Acquisition: Perform PET scanning under anesthesia using appropriate parameters (typically 10-20 minute static acquisition).

  • Image Analysis: Reconstruct images and calculate standardized uptake values (SUVs) for specific brain regions. Compare this compound-treated animals to vehicle controls to identify regions with significantly altered glucose metabolism.

This approach has demonstrated that this compound significantly increases CGU in aged mice but not in young mice, suggesting an age-dependent effect on brain metabolism that aligns with its potential application in age-related neurodegenerative diseases. [5]

Clinical Translation and Therapeutic Implications

From Mechanistic Understanding to Clinical Outcomes

The transition from promising preclinical data to clinical application has proven challenging for this compound. Initial phase II trials in Alzheimer's disease demonstrated substantial therapeutic benefits across cognitive, functional, and behavioral domains, with effects maintained over 12 months. These positive outcomes were hypothesized to stem from the mitochondrial and neuroprotective effects observed in preclinical models. However, subsequent phase III trials (CONNECTION and CONTACT) failed to demonstrate significant benefits compared to placebo, leading to discontinuation of the development program. [2] [1]

Several factors may account for these divergent clinical outcomes:

  • Patient population differences: The successful phase II trial enrolled patients in Russia with a mean age of 68.1 years and baseline Mini-Mental State Examination (MMSE) scores of 19.3, while the phase III trials included older patients (mean age 74.4 years) with slightly higher baseline MMSE (approximately 21). The older age and potentially different disease stage in phase III may have influenced responsiveness.

  • Disease stage specificity: Evidence suggests that this compound's benefits may be most apparent in actively progressing disease. In the phase II trial, placebo patients deteriorated significantly, allowing detection of this compound's stabilizing effect. In phase III, both groups showed minimal decline, complicating interpretation. [1] [2]

  • Biomarker-stratified populations: The lack of biomarker confirmation of AD pathology in early trials may have included patients with non-AD dementias that respond differently to treatment.

  • Pharmacogenomic considerations: Large individual variability in this compound metabolism has been observed, with up to 20-fold differences in AUC values between poor and extensive CYP2D6 metabolizers. This variability could obscure treatment effects in unstratified analyses. [1]

Implications for Future Therapeutic Development

The this compound experience offers valuable lessons for drug development in neurodegenerative diseases:

  • Mechanism-based patient selection: Future trials should enrich for patients most likely to benefit based on mechanism. For this compound, this might include patients with evidence of mitochondrial dysfunction or rapid disease progression.

  • Biomarker-integrated trials: Incorporating biomarkers of target engagement (e.g., FDG-PET to demonstrate cerebral metabolic effects) could provide proof of mechanism and guide dosing.

  • Improved trial design: Adaptive designs that allow modification based on interim analyses may better accommodate the heterogeneity of neurodegenerative diseases.

  • Drug combination strategies: Given the multifactorial nature of neurodegenerative diseases, mitochondrial stabilizers like this compound may show greater efficacy in combination with other mechanism-targeted therapies.

The following diagram summarizes the primary molecular mechanisms through which this compound impacts mitochondrial function and neuronal physiology:

G cluster_1 Primary Molecular Targets cluster_2 Mitochondrial Effects cluster_3 Neuronal & Clinical Outcomes This compound This compound AMPK AMPK Activation This compound->AMPK H1 H1 Receptor Antagonism This compound->H1 Membranes Membrane Stabilization This compound->Membranes Ca Calcium Channel Modulation This compound->Ca ATP ↑ ATP Production AMPK->ATP Metabolism ↑ Substrate Utilization AMPK->Metabolism MMP ↑ Mitochondrial Membrane Potential Membranes->MMP Resilience ↑ Stress Resistance Membranes->Resilience Ca->Resilience Bioenergetics Improved Neuronal Bioenergetics ATP->Bioenergetics Protection Neuroprotection MMP->Protection Metabolism->Bioenergetics Resilience->Protection CGU ↑ Cerebral Glucose Utilization Bioenergetics->CGU Cognitive Cognitive Effects (Variable Clinical Outcomes) Bioenergetics->Cognitive Protection->Cognitive CGU->Cognitive

Comprehensive mechanism of this compound's action on mitochondrial function and neuronal physiology.

Conclusion and Future Directions

This compound represents a compelling example of mitochondrial pharmacology with complex, concentration-dependent effects on neuronal function. The compound demonstrates potent enhancement of mitochondrial function at low nanomolar concentrations through multiple complementary mechanisms, including AMPK activation, membrane stabilization, and improved substrate utilization. These effects translate to improved neuronal bioenergetics, protection against stress, and enhanced cerebral glucose metabolism in aged animals. [3] [4] [5]

The disconnect between compelling preclinical data and clinical trial outcomes highlights the challenges in translating mitochondrial pharmacology into effective neurodegenerative therapies. Future efforts should focus on mechanism-informed clinical trial designs that incorporate biomarkers of mitochondrial function and target engagement. Additionally, the exploration of This compound analogs and combination therapies may yield approaches with improved efficacy and consistency. The scientific insights gained from studying this compound's effects on mitochondrial function continue to inform the development of novel therapeutic strategies for neurodegenerative diseases characterized by bioenergetic deficits. [1] [2]

References

Comprehensive Application Notes and Protocols: Latrepirdine Polymorph E Pharmacokinetics and Cognitive Effects in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Latrepirdine Polymorphism

This compound (Dimebon) represents a compelling case study in pharmaceutical development, where crystal polymorphism significantly influences therapeutic efficacy. Originally developed as a non-selective antihistamine in Russia in 1983, this compound garnered renewed interest in the early 2000s as a potential therapeutic for Alzheimer's disease and other neurodegenerative conditions. However, its clinical development path has been marked by contradictory results, with a successful Phase II trial followed by failed Phase III studies. These discrepancies prompted investigators to explore whether physicochemical properties, particularly crystal polymorphism, might explain the inconsistent clinical outcomes observed across different trials.

The phenomenon of polymorphism is prevalent among organic pharmaceutical compounds, wherein molecules can crystallize into multiple distinct forms with unique thermodynamic and physicochemical properties. These polymorphic variations can significantly impact critical drug characteristics including solubility, dissolution rate, melting point, density, and stability, which collectively influence bioavailability and pharmacological activity. For this compound, six polymorphic forms (A, B, C, D, E, and F) have been identified and characterized, with the recently discovered polymorph E demonstrating particularly promising properties in preclinical assessments [1].

Polymorph E Characteristics and Experimental Rationale

Polymorph E of this compound represents a novel crystalline form with distinct structural attributes that confer advantageous pharmacokinetic properties. This polymorph was prepared from this compound free base as described in Patent WO 2022/160,066, distinguishing it from other polymorphs (A, B, C, D, and F) which were derived from this compound dihydrochloride [1]. The crystal structure of polymorph E appears to facilitate enhanced dissolution and absorption profiles, although the exact molecular arrangement remains proprietary information protected under the patent.

The experimental rationale for focusing on polymorph E emerged from the need to explain contradictory clinical results observed in this compound trials. Previous research had indicated that different polymorphic forms can exhibit markedly different bioavailability and therapeutic efficacy despite identical chemical composition. This understanding prompted systematic comparison of all six known polymorphs to identify the form with optimal pharmacokinetic and pharmacodynamic properties. The investigation specifically aimed to correlate crystal structure with brain penetration and cognitive effects, key determinants of success for central nervous system therapeutics [1]. The superior performance of polymorph E in preliminary screens justified more extensive characterization to establish it as a promising candidate for further development in neurodegenerative disorders, particularly those involving memory impairment such as Alzheimer's disease.

Detailed Pharmacokinetic Protocols

Animal Models and Housing Conditions

The pharmacokinetic studies utilized 177 mature specific pathogen-free (SPF) male Sprague-Dawley rats aged 7-10 weeks, obtained from the Pushchino nursery of laboratory animals in Russia. Animals were acclimated for 7 days under controlled environmental conditions: temperature maintained at 20°C–24°C, relative humidity at 30%–55%, and a 12-hour light/dark cycle (08:00–20:00 "day", 20:00–08:00 "night") with 10 air changes per hour. Throughout the study, animals received autoclaved SNIFF RI/M-H V1534-30 complete granular rodent food ad libitum. All procedures received approval from the Institutional Animal Care and Use Committee (IACUC) under protocol number 809/21 from 10.08.2021, in accordance with EU Directive 2010/63/EU for animal research protections [1].

Drug Preparation and Administration
  • Polymorph Source: Polymorph E was prepared from this compound free base (JV "Organica") according to the methodology described in Patent WO 2022/160,066 [1]

  • Formulation: Each polymorph was prepared as a suspension in corn oil immediately before administration (not exceeding 3 hours prior to dosing). The calculated amount of respective polymorph was weighed and mixed with corn oil to achieve a concentration equivalent to 5 mL/kg administration volume [1]

  • Dosing Protocol: Animals received oral administration via gavage at a dose of 10 mg/kg once daily for 7 consecutive days. Dosing occurred between 09:00–13:00 each day, with suspensions continuously stirred on a magnetic stirrer during administration to maintain homogeneity [1]

Sample Collection and Processing

On the seventh day of administration, animals were euthanized by anesthesia and subsequent exsanguination at predetermined time points (15, 30, 60, and 120 minutes post-administration). Blood collection was performed from the inferior vena cava using sodium citrate (1:9 ratio) as an anticoagulant. Samples were centrifuged at 21°C, 1600 g for 15 minutes, with resulting serum (≥600 µL) stored at -70°C until analysis. Brain samples were collected immediately after blood sampling, with brains removed from the cranium and divided into two hemispheres along the sagittal plane. One hemisphere was flash-frozen in liquid nitrogen and maintained at -70°C until analysis [1].

Cognitive Testing Methodology

Animal Models and Scopolamine Impairment

The cognitive-enhancing activity of this compound polymorph E was evaluated using male and female Wistar rats in a scopolamine-induced memory impairment model. Scopolamine, a muscarinic antagonist, was administered to produce memory deficits analogous to those observed in Alzheimer's disease, creating a validated model for assessing potential cognitive benefits of experimental compounds. Animals were pretreated with scopolamine prior to this compound administration to establish the nootropic effects of the different polymorphs [1].

Passive Avoidance Test

Cognitive function was assessed using the passive avoidance paradigm, which evaluates learning and memory in rodents. This test leverages the natural preference of rodents for dark environments while measuring their ability to remember aversive stimuli. The apparatus consists of both light and dark chambers separated by a guillotine door. During training, animals receive a mild foot shock upon entering the dark chamber. In subsequent testing sessions, the latency to enter the dark chamber is measured, with increased latency indicating better retention of the aversive experience [1].

Animals received oral administration of this compound polymorphs in corn oil at a dose of 10 mg/kg once daily for 9 consecutive days. The specific testing protocol involved:

  • Acquisition Trial: Animals were placed in the light chamber and allowed to explore; when they entered the dark chamber, the door closed and a mild foot shock was delivered
  • Retention Trial: After 24 hours, animals were again placed in the light chamber, and the latency to enter the dark chamber was measured without shock delivery
  • Data Analysis: The latent period of entering the dark chamber was recorded and compared across treatment groups, with longer latencies indicating superior memory retention [1]

CognitiveTesting Start Study Initiation GroupAssignment Randomized Group Assignment Start->GroupAssignment Scopolamine Scopolamine Administration (Memory Impairment) GroupAssignment->Scopolamine This compound This compound Polymorph E (10 mg/kg, oral, 9 days) Scopolamine->this compound PassiveAvoidance Passive Avoidance Test This compound->PassiveAvoidance Acquisition Acquisition Trial (Foot Shock in Dark Chamber) PassiveAvoidance->Acquisition Retention Retention Trial (24 hours post-acquisition) Acquisition->Retention Analysis Data Analysis (Latency to Enter Dark Chamber) Retention->Analysis

Figure 1: Cognitive Testing Workflow. This diagram illustrates the sequential protocol for assessing cognitive enhancement using scopolamine-impaired Wistar rats and the passive avoidance test.

Bioanalytical Methods

Sample Preparation and Extraction

Liquid extraction techniques were employed to isolate this compound from biological matrices. For blood serum, 300 μL aliquots were mixed with 50 μL of 0.1 M NaOH solution, followed by the addition of 1.2 mL of methyl tert-butyl ether:hexane (80:20) mixture. Samples were vortexed for 10 minutes on an orbital shaker, then centrifuged at 13,000 rpm for 5 minutes. The organic layer was collected and evaporated to dryness, with the residue reconstituted in 0.300 mL of 30% aqueous acetonitrile [2].

Brain tissue samples (approximately 300 mg) were homogenized using an ultrasonic homogenizer prior to extraction. The homogenate was treated with 50 μL of 0.1 M NaOH, followed by the addition of 1.2 mL of methyl tert-butyl ether. Samples were mixed on an orbital shaker for 15 minutes and centrifuged at 13,000 rpm for 5 minutes. The organic layer was collected, evaporated to dryness, and the residue reconstituted in 0.3 mL of 30% aqueous acetonitrile [2].

LC-MS Analysis Parameters

This compound concentrations in biological samples were quantified using liquid chromatography-mass spectrometry with the following parameters [2]:

Table 1: LC-MS Instrumental Parameters for this compound Quantification

Parameter Specification
Instrument LCMS-8050 with LC-20 Prominence chromatograph and SIL-20Ax autosampler
Column Kinetex C18 5µm (100 × 2.1) mm

| Mobile Phase | Component A: 0.1% aqueous formic acid Component B: 0.1% formic acid in acetonitrile | | Elution Mode | Isocratic (70:30 A:B ratio) | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 10 µL | | Retention Time | 0.55 min | | Analysis Time | 0.7 min | | Detection | Positive mode electrospray ionization, MRM mode |

Quantification and Calibration

Quantitative analysis was performed using the external standard method with absolute calibration. A standard solution of this compound hydrochloride (5 mg) was prepared in 1 mL of 30% aqueous acetonitrile with 0.1% formic acid. Serial dilutions were performed to obtain working solutions with concentrations of 500, 100, 50, 10, and 5 μg/mL. Calibration curves were constructed by spiking blank rat serum or brain tissue homogenate with working solutions to achieve concentrations of 1-75 ng/mL for serum and 3-100 ng/300 mg for brain tissue [2].

Results and Data Analysis

Pharmacokinetic Profile of Polymorph E

The pharmacokinetic assessment revealed that polymorph E demonstrated superior bioavailability compared to other polymorphic forms. The area under the curve (AUC) values, representing total drug exposure, were highest for polymorph E in both blood serum and brain tissue samples. Analysis of the time-concentration profile indicated that polymorph E achieved effective concentrations in the brain, with approximately 10-fold higher levels in brain tissue compared to plasma, suggesting excellent blood-brain barrier penetration [1].

Table 2: Comparative Bioavailability of this compound Polymorphs in Rat Models

Polymorph Form Relative Blood AUC Relative Brain AUC Brain-to-Plasma Ratio
Polymorph E 100% (Reference) 100% (Reference) ~10:1
Polymorph A Significantly lower Significantly lower Not specified
Polymorph B Significantly lower Significantly lower Not specified
Polymorph C Significantly lower Significantly lower Not specified
Polymorph D Significantly lower Significantly lower Not specified
Polymorph F Significantly lower Significantly lower Not specified
Cognitive-Enhancing Effects

In the passive avoidance test, animals treated with polymorph E exhibited performance that most closely resembled that of control animals without scopolamine-induced impairment. The latent period before entering the dark chamber was significantly longer in the polymorph E group compared to other polymorph groups, indicating superior memory retention. Statistical analysis confirmed that the values for polymorph E were significantly different from those observed with other polymorphic forms, establishing its superior cognitive-enhancing efficacy in this validated model [1].

Table 3: Cognitive-Enhancing Effects of this compound Polymorph E in Scopolamine-Impaired Rats

Experimental Group Latent Period (seconds) Statistical Significance Cognitive Effect
Control (No Impairment) Baseline Reference Normal memory
Scopolamine Only Significantly reduced p < 0.05 vs control Impaired memory
Scopolamine + Polymorph E Not different from control p < 0.05 vs other polymorphs Restored memory function
Scopolamine + Other Polymorphs Intermediate values p < 0.05 vs Polymorph E Partial improvement

Discussion and Application Notes

The crystal structure of pharmaceutical compounds plays a decisive role in their therapeutic efficacy, particularly for central nervous system targets where blood-brain barrier penetration is crucial. The demonstrated superiority of this compound polymorph E in both bioavailability and cognitive-enhancing activity underscores the importance of polymorph selection during drug development. The significantly higher AUC values observed with polymorph E in brain tissue correlate directly with its enhanced efficacy in the scopolamine-induced memory impairment model, highlighting the connection between pharmacokinetic properties and pharmacodynamic outcomes [1].

From a formulation perspective, these findings have profound implications. The use of polymorph E could potentially explain the contradictory results observed in different clinical trials of this compound, where variations in the crystalline form of the active pharmaceutical ingredient may have led to differences in clinical efficacy. Furthermore, the enhanced bioavailability of polymorph E may allow for dose reduction strategies, potentially minimizing side effects while maintaining therapeutic benefits. The robust brain penetration observed with polymorph E, evidenced by the 10-fold higher concentrations in brain tissue compared to plasma, positions this polymorph as particularly suitable for neurodegenerative disorders where target engagement in the CNS is paramount [1].

These application notes provide researchers with a validated protocol for assessing polymorph-specific effects on pharmacokinetics and cognitive outcomes. The methodologies described herein can be adapted for other CNS drug candidates where polymorphic forms may influence therapeutic potential. When implementing these protocols, special attention should be paid to the strict adherence to the sample preparation and storage conditions, as these factors significantly impact the reliability and reproducibility of the LC-MS quantification and subsequent pharmacokinetic calculations [1] [2].

References

Comprehensive Protocol for Sublingual PBPK Modeling of Latrepirdine: Application Notes for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Latrepirdine (Dimebon) is a small molecule initially developed as a non-selective antihistamine in Russia in the 1980s and later investigated for potential applications in neurodegenerative disorders including Alzheimer's disease and Huntington's disease. Despite early promising results in small-scale clinical trials, the drug ultimately failed to demonstrate therapeutic efficacy in larger Phase III trials and was abandoned by the pharmaceutical industry during clinical development [1] [2]. The compound has multiple proposed mechanisms of action, including inhibition of 5-HT serotonergic receptors, NMDA receptor antagonism, and potential improvement of mitochondrial function in neuronal cells [2]. From a pharmacokinetic perspective, this compound undergoes significant first-pass metabolism primarily via the CYP2D6 enzyme, resulting in low and variable oral bioavailability that contributes to its inconsistent clinical performance [1] [2].

The sublingual route of administration presents a promising alternative to conventional oral delivery for this compound, as it potentially bypasses hepatic first-pass metabolism and may offer improved systemic bioavailability. The sublingual mucosa provides a rich vascular network that allows drugs to pass directly into the systemic circulation, thereby circumventing the gastrointestinal tract and liver metabolism [2]. Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as a powerful computational tool to predict the pharmacokinetic behavior of drugs across different administration routes and population groups, integrating physicochemical properties of drugs with physiological parameters of the human body [3]. This approach is particularly valuable for simulating sublingual administration, where traditional pharmacokinetic models often fail to adequately capture the complex absorption dynamics.

Principles of PBPK Modeling for Sublingual Administration

Fundamentals of PBPK Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling represents a mechanistic, "bottom-up" approach that mathematically describes the absorption, distribution, metabolism, and excretion (ADME) of drugs in the context of actual human physiology. Unlike conventional compartmental models that lack physiological meaning, PBPK models incorporate real anatomical and physiological parameters, including organ sizes, blood flows, tissue compositions, and metabolic processes [3]. These models use a series of differential equations to simulate drug concentration-time profiles in various tissues and organs, providing a comprehensive framework for predicting pharmacokinetic behavior under different conditions. The strength of PBPK modeling lies in its ability to integrate data from multiple sources, including in vitro assays, physicochemical properties, and pre-clinical studies, to make predictions about in vivo drug behavior in humans [3].

PBPK models have found diverse applications throughout the drug development process, including drug-drug interaction predictions (28% of applications), interindividual variability assessment (23%), absorption kinetics (12%), and age-related pharmacokinetic changes (10%) according to a systematic review [3]. For regulatory filings, these models are primarily used for drug-drug interaction predictions (60%), pediatric applications (21%), and absorption predictions (6%). In the context of sublingual administration, PBPK modeling faces unique challenges due to the complex physiology of the oral cavity and the dynamic nature of drug absorption across the buccal mucosa.

Sublingual Absorption Physiology and Modeling Considerations

Sublingual drug delivery leverages the highly vascularized mucosal membrane on the ventral surface of the tongue, where drugs can directly enter the systemic circulation via the sublingual artery and associated blood vessels [2]. This route offers several advantages over oral administration, including rapid absorption onset, avoidance of gastrointestinal degradation, and most importantly, bypassing of hepatic first-pass metabolism. However, successful sublingual delivery requires specific drug characteristics, including appropriate physicochemical properties (molecular size, lipophilicity), rapid disintegration/dissolution, and sufficient contact time with the mucosal surface [2].

From a modeling perspective, sublingual absorption presents unique challenges that must be addressed through specialized parameters. The Absorption Scale Factor (ASF) is a critical multiplier used to scale effective permeability in each compartment to account for variations in surface-to-volume ratio, pH effects, influx or efflux transporter differences, and other absorption-rate-determining factors that differ across compartments [2]. Additionally, the concept of pHmax – where absorption of both ionized and non-ionized drug forms is maximized through the oral mucosa via passive diffusion – must be considered for optimal sublingual delivery [2]. These parameters require careful optimization during model development, as demonstrated in the this compound PBPK model where adjusting the ASF from its default value to an optimized value of 3.51 significantly increased the percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [2].

Model Parameterization and Input Data

This compound Physicochemical and Pharmacokinetic Properties

Comprehensive parameterization is fundamental to developing a reliable PBPK model for sublingual this compound. The table below summarizes the critical input parameters required for model construction, compiled from experimental and in silico sources:

Table 1: Key Physicochemical and Pharmacokinetic Parameters for this compound

Parameter Value Source/Method
Molecular Weight ~316 g/mol (free base) Chemical structure [4]
LogP ~5.0 (lipophilic) In silico prediction [2]
pKa Basic compound In silico prediction [2]
Solubility Varies by polymorph Experimental data [4]
Caco-2 Permeability High Preadmet software prediction [2]
Primary Metabolic Pathway CYP2D6 Clinical data [2]
Clearance Range 1220-2451 L/h Clinical trial data [2]
Bioavailability (Oral) Low (due to first-pass) Clinical trial data [2]

The polymorphic form of this compound has been shown to significantly impact its bioavailability and pharmacokinetic profile. Research comparing six different polymorphs (A, B, C, D, E, and F) demonstrated that polymorph E exhibited the highest bioavailability in both blood and brain tissues in rat studies [4]. This highlights the importance of specifying the polymorphic form used in any experimental or modeling work, as this variable can substantially influence dissolution rate and subsequent absorption.

Physiological and Formulation Parameters for Sublingual Delivery

Sublingual-specific parameters must be carefully defined to accurately simulate the absorption environment of the oral cavity. The following table outlines critical parameters for modeling sublingual this compound administration:

Table 2: Sublingual Administration Parameters for PBPK Modeling

Parameter Description Considerations
Absorption Scale Factor (ASF) Multiplier for effective permeability Optimized value of 3.51 for this compound [2]
Oral Cavity pH pH environment for absorption Optimization needed around pHmax [2]
Surface Area Sublingual mucosal contact area Default physiological values typically used
Blood Flow Sublingual arterial supply Default physiological values typically used
Formulation Type Tablet vs. solution Affects dissolution and absorption rate
Contact Time Duration in sublingual cavity Influenced by patient factors and formulation

The nonlinear nature of sublingual absorption must be considered, particularly for higher doses. As demonstrated in buprenorphine PBPK models, sublingual bioavailability often decreases with increasing dose due to saturation of absorption mechanisms and limited mucosal contact time [5] [6]. While specific dose-dependent absorption data for this compound is limited, incorporating such nonlinearity may improve model accuracy, especially when simulating across a wide dose range.

Simulation Protocols and Workflow

Model Development and Workflow

PBPK model development for sublingual this compound follows a structured workflow that integrates drug properties, physiological parameters, and route-specific absorption characteristics. The following diagram illustrates the comprehensive modeling workflow:

G Start Start PBPK Modeling Workflow DataCollection Data Collection Phase Start->DataCollection PhysChem Physicochemical Properties DataCollection->PhysChem InVitro In Vitro Data DataCollection->InVitro Preclinical Preclinical PK Data DataCollection->Preclinical Clinical Clinical PK Data DataCollection->Clinical ModelBuilding Model Building Phase PhysChem->ModelBuilding InVitro->ModelBuilding Preclinical->ModelBuilding Clinical->ModelBuilding Software Software Selection (GastroPlus/Simcyp) ModelBuilding->Software Parameters Parameter Input Software->Parameters Sublingual Sublingual Module Configuration Parameters->Sublingual Optimization Model Optimization Sublingual->Optimization ASF ASF Adjustment Optimization->ASF pH pH Optimization Optimization->pH Validation Model Validation ASF->Validation pH->Validation Cmax Cmax Comparison Validation->Cmax AUC AUC Comparison Validation->AUC Prediction Predictive Performance Validation->Prediction Application Model Application Cmax->Application AUC->Application Prediction->Application Formulation Formulation Optimization Application->Formulation Dosing Dosing Regimen Design Application->Dosing End End: Report Generation Formulation->End Dosing->End

Software Selection and Implementation

Specialized simulation software such as GastroPlus (Simulations Plus, Inc.) or Simcyp (Certara) are essential for implementing sublingual PBPK models, as they contain built-in physiological models for the oral cavity and advanced absorption modules. GastroPlus utilizes the Advanced Compartmental Absorption and Transit (ACAT) model to describe drug movement through the human body, including specialized compartments for sublingual absorption [1] [2]. The software allows researchers to input this compound-specific parameters, including solubility, LogP, permeability values (such as Caco-2 predictions from tools like Preadmet), and clearance values obtained from clinical trials [2].

The critical step in model implementation involves configuring the sublingual absorption parameters, particularly the Absorption Scale Factor (ASF) and oral cavity pH. For this compound, researchers optimized the ASF from its default value to 3.51, which dramatically increased the predicted percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [2]. This optimization process typically involves iterative adjustments and sensitivity analysis to identify parameter values that yield the best agreement with observed clinical data. Additionally, the pH of the oral cavity should be optimized around the concept of pHmax, where absorption of both ionized and non-ionized drug forms is maximized through passive diffusion across the oral mucosa [2].

Validation and Verification Procedures

Model validation is a critical step to ensure predictive reliability. For this compound, this involves comparing simulated pharmacokinetic parameters with observed data from clinical trials. The validation process should assess key parameters including Cmax (peak plasma concentration), AUC (area under the concentration-time curve), and Tmax (time to reach peak concentration) [2] [5]. Successful validation typically requires that the geometric means of ratios between predicted and observed (P/O) values for AUC and Cmax fall within a 1.25-fold prediction error range, following established PBPK validation criteria [5].

In the case of this compound, the PBPK model successfully achieved predicted Cmax values that coincided with those found in clinical trials (0.0116 ± 0.0012 μg/mL simulated vs. 0.0122 ± 0.0015 μg/mL observed for 20 mg dose), though some discrepancies were noted in AUC values [2]. This level of agreement demonstrates the utility of PBPK modeling for predicting key pharmacokinetic parameters while also highlighting areas where further model refinement may be necessary. For comprehensive validation, the model should be tested across the entire dose range of interest (e.g., 20 mg and 40 mg for this compound) and against different formulation approaches.

Results Interpretation and Analysis

Key Output Parameters and Bioavailability Assessment

Simulation outputs from sublingual PBPK models provide comprehensive pharmacokinetic profiles that enable quantitative comparison between administration routes. The primary parameters of interest include Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the concentration-time curve), and relative bioavailability compared to oral administration. For this compound, PBPK simulations demonstrated that sublingual administration could achieve improved bioavailability compared to conventional oral tablets, primarily by circumventing first-pass metabolism [1] [2].

The following diagram illustrates the key comparative outputs and decision points in analyzing PBPK simulation results for sublingual versus oral administration:

G PBPK_Simulation PBPK Simulation Output PK_Parameters PK Parameter Extraction PBPK_Simulation->PK_Parameters Cmax Cmax (Peak Concentration) PK_Parameters->Cmax Tmax Tmax (Time to Peak) PK_Parameters->Tmax AUC AUC (Exposure) PK_Parameters->AUC Frel Relative Bioavailability PK_Parameters->Frel ComparativeAnalysis Comparative Analysis Cmax->ComparativeAnalysis Tmax->ComparativeAnalysis AUC->ComparativeAnalysis Frel->ComparativeAnalysis RouteCompare Route Comparison (Sublingual vs Oral) ComparativeAnalysis->RouteCompare DoseResponse Dose Response Assessment ComparativeAnalysis->DoseResponse Variability Interindividual Variability ComparativeAnalysis->Variability DecisionPoints Decision Points RouteCompare->DecisionPoints DoseResponse->DecisionPoints Variability->DecisionPoints Bioavailability Bioavailability Improvement DecisionPoints->Bioavailability FirstPass First-Pass Bypass Confirmation DecisionPoints->FirstPass VariabilityCheck Variability Reduction DecisionPoints->VariabilityCheck Conclusions Therapeutic Implications Bioavailability->Conclusions FirstPass->Conclusions VariabilityCheck->Conclusions DosingStrategy Dosing Strategy Optimization Conclusions->DosingStrategy Formulation Formulation Development Conclusions->Formulation ClinicalUtility Clinical Utility Assessment Conclusions->ClinicalUtility

Critical bioavailability metrics should be computed from the simulation outputs to quantitatively assess the advantage of sublingual administration. The relative bioavailability (Frel) is calculated as:

Frel = (AUCsublingual / AUCoral) × (Doseoral / Dosesublingual)

For this compound, the PBPK simulations indicated improvements in both bioavailability and plasma concentrations achieved through sublingual administration compared to oral immediate-release tablets [1]. This enhancement is particularly important for drugs like this compound that undergo extensive first-pass metabolism, as the sublingual route potentially bypasses the hepatic metabolism that significantly reduces oral bioavailability.

Polymorph-Dependent Bioavailability Analysis

Recent experimental evidence has revealed that the crystal polymorph form of this compound significantly influences its pharmacokinetics and bioavailability. Animal studies comparing six different polymorphs (A, B, C, D, E, and F) demonstrated that polymorph E exhibited the highest bioavailability in both blood and brain tissues, along with superior cognitive-enhancing nootropic activity in scopolamine-induced memory impairment models [4]. The table below summarizes the key findings from this polymorph comparison study:

Table 3: Polymorph-Dependent Bioavailability and Efficacy of this compound

Polymorph Form Relative Bioavailability Brain Penetration Nootropic Efficacy
Form A Baseline Baseline Moderate
Form B Lower than A Lower than A Low
Form C Similar to A Similar to A Moderate
Form D Lower than A Lower than A Low
Form E Highest Highest Superior
Form F Lower than A Lower than A Low

These findings have profound implications for PBPK modeling of sublingual this compound, as the specific polymorph form must be considered in dissolution and absorption parameters. The enhanced performance of polymorph E is attributed to its superior thermodynamic and physicochemical properties, including optimal solubility and dissolution rate, which directly impact absorption kinetics [4]. When parameterizing the PBPK model, researchers should specify the polymorphic form being simulated and adjust solubility parameters accordingly to ensure accurate predictions.

Applications and Limitations

Research and Development Applications

Sublingual PBPK modeling of this compound offers several valuable applications in pharmaceutical research and development. First, it enables virtual bioequivalence assessment between different formulations and polymorphic forms without requiring extensive clinical trials [4]. Second, it supports formulation optimization by identifying critical parameters that influence sublingual absorption, such as particle size, dissolution rate, and excipient selection. Third, it facilitates dose selection for clinical trials by predicting exposure-response relationships across different dosing regimens [2].

The approach also enables exploration of interindividual variability in sublingual absorption, particularly for drugs like this compound that are metabolized by polymorphic enzymes such as CYP2D6. Since poor metabolizers show significantly higher plasma concentrations of this compound than extensive metabolizers following oral administration [2], PBPK modeling can help quantify the potential reduction in variability achievable through sublingual delivery that bypasses metabolic enzymes. Additionally, the models can be extended to special populations such as pediatric or geriatric patients by adjusting physiological parameters to reflect age-related changes in oral cavity physiology and systemic disposition [3].

Limitations and Model Constraints

Despite its utility, the sublingual PBPK modeling approach for this compound has several important limitations. First, the reliability of predictions heavily depends on the quality and completeness of input parameters, particularly for sublingual-specific factors such as mucosal permeability and retention time [2]. Second, there may be discrepancies between predicted and observed values for certain parameters, as evidenced by the AUC deviations noted in the this compound PBPK model despite accurate Cmax predictions [2].

Another significant limitation is the potential for nonlinear absorption at higher doses, which has been observed with sublingual buprenorphine but has not been thoroughly characterized for this compound [5] [6]. Additionally, the current models do not fully account for interindividual variations in sublingual anatomy and physiology, such as differences in saliva production, mucosal thickness, or blood flow rates. Finally, the influence of disease states on sublingual absorption remains poorly characterized, limiting the model's applicability to specific patient populations without further validation [3].

Conclusion

Sublingual PBPK modeling represents a powerful mechanistic approach for predicting and optimizing the pharmacokinetic profile of this compound, offering insights that could potentially address the bioavailability challenges that contributed to its clinical failure. Through careful parameterization that incorporates both drug-specific properties and route-specific physiological factors, researchers can develop robust models that accurately simulate sublingual absorption and systemic exposure. The integration of polymorph-dependent solubility and dissolution characteristics further enhances model precision, as demonstrated by the superior performance of polymorph E in experimental studies.

The protocols and application notes outlined in this document provide a comprehensive framework for implementing sublingual PBPK modeling strategies for this compound and similar compounds. While certain limitations remain, continued refinement of these models through incorporation of additional physiological details and validation against clinical data will further enhance their predictive power. As PBPK modeling technology continues to advance, its application in exploring alternative administration routes for promising but challenged compounds like this compound offers valuable opportunities to rescue potential therapeutic agents through improved delivery strategies.

References

Application Notes: In Silico Simulation of Latrepirdine Pharmacokinetics using GastroPlus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Latrepirdine is a repurposed antihistamine that was subsequently investigated for the treatment of neurodegenerative disorders like Alzheimer's and Huntington's disease [1]. Its clinical development was largely halted due to a lack of demonstrated therapeutic efficacy in large-scale trials [1] [2]. A key challenge with this compound is its significant first-pass metabolism, primarily by the hepatic enzyme CYP2D6, which leads to low and highly variable oral bioavailability [1] [3]. This inter-individual variability is exacerbated by genetic polymorphisms in the CYP2D6 gene [1].

To circumvent this metabolic pathway, alternative routes of administration have been explored. This document details the use of GastroPlus, a mechanistically based simulation software, to build a PBPK (Physiologically Based Pharmacokinetic) model for this compound and to investigate the potential of sublingual administration for improving its systemic exposure [1].

Material and Methods
2.1. Software
  • GastroPlus (Simulations Plus, Inc.), version 9.5 or newer [4]. The software utilizes the ACAT (Advanced Compartmental Absorption and Transit) model to predict a drug's absorption, distribution, metabolism, and excretion (ADME) [1] [5].
2.2. Compound Data Input

The first step involves collecting and calculating key physicochemical and pharmacokinetic properties of this compound for model parameterization. The following table summarizes the required inputs and their sources.

Table 1: Key Input Parameters for this compound PBPK Model

Parameter Value / Source Description / Software Used
Chemical Structure Provided as input --
Solubility Calculated via QSAR e.g., Preadmet online software [1]
LogP Calculated via QSAR e.g., Preadmet online software [1]
Permeability (Caco-2) Calculated via QSAR e.g., Preadmet online software [1]
Clearance (CL) Sourced from clinical data Range of 1220 L/h to 2451 L/h, as provided by Pfizer [1]
2.3. Model Building and Validation
  • Initial Model Setup: Input the data from Table 1 into GastroPlus to create a base PBPK model.
  • Clinical Data Comparison: Run simulations for reported clinical doses (e.g., 20 mg and 40 mg immediate-release oral tablets) [1].
  • Model Validation: Compare the software-predicted pharmacokinetic parameters, particularly the maximum plasma concentration (C~max~), with values observed in clinical trials. A model is considered validated when predicted C~max~ values are coincident with clinical data [1].
2.4. Protocol for Sublingual Administration Simulation

After validating the oral model, proceed to simulate sublingual delivery.

  • Route Selection: In the administration route options, select "Oral Cavity" or "Sublingual" [1].
  • Formulation: Define the formulation as a sublingual tablet.
  • Critical Parameter Optimization: The sublingual mucosa has different absorption characteristics compared to the GI tract. To accurately model this, two key parameters must be optimized [1]:
    • Absorption Scale Factor (ASF): This is a multiplier that scales the effective permeability in each compartment. Adjust the ASF value for the oral cavity compartment from its default to an optimized value (e.g., 3.51) to account for the unique surface-to-volume ratio and pH of the sublingual environment [1].
    • pH~max~: Utilize the pH~max~ concept, which is the pH at which the absorption of both ionized and non-ionized drug forms through the oral mucosa is maximized via passive diffusion [1].

The overall workflow for the simulation process is outlined below.

Start Start: this compound PBPK Modeling A Input Compound Data Start->A B Build and Validate Oral Model A->B C Simulate Sublingual Route B->C D Optimize Critical Parameters C->D E Analyze PK Output D->E End End: Compare Bioavailability E->End

Key Results and Data Presentation

Simulations indicate that the sublingual route can enhance the pharmacokinetic profile of this compound by bypassing first-pass metabolism.

Table 2: Simulated Pharmacokinetic Parameters for this compound (40 mg Dose)

Parameter Immediate-Release Oral Tablet Sublingual Tablet (Initial Sim.) Sublingual Tablet (Optimized)
C~max~ (µg/mL) 0.03 ± 0.01 [1] ~50% lower than oral [1] Improved vs. initial sim. [1]
AUC (µg*h/mL) 0.149 (AUC₀–₈h) [1] ~50% lower than oral [1] Improved vs. initial sim. [1]
Fraction Absorbed in Oral Cavity Not Applicable 18.9% (with default ASF) [1] 47.9% (with ASF=3.51) [1]
Bioavailability (F) Low (subject to first-pass metabolism) Lower than expected without optimization Higher than oral route [1]
Discussion

The in silico simulation successfully established a PBPK model for this compound that reproduced clinical C~max~ values [1]. The subsequent application of this model to sublingual delivery highlights both the promise and complexity of this route.

The initial simulation with default parameters yielded poor results, underscoring that mechanistic parameter optimization is critical for accurate predictions. Specifically, adjusting the ASF and pH~max~ to reflect the physiology of the sublingual cavity was necessary to achieve a more realistic and improved absorption profile [1]. The optimized model showed a significant increase in the fraction of drug absorbed directly through the oral mucosa, from 18.9% to 47.9% [1]. This demonstrates the potential of the sublingual route to enhance the bioavailability of this compound by avoiding first-pass metabolism, a finding consistent with research on its transdermal delivery [3].

Conclusion

These application notes provide a validated protocol for using GastroPlus to simulate the pharmacokinetics of this compound. The results strongly suggest that sublingual administration is a viable strategy to improve the systemic exposure of this compound and potentially reduce inter-individual variability linked to CYP2D6 metabolism. This in silico approach offers a powerful, cost-effective method for exploring and optimizing drug delivery strategies prior to committing to costly clinical trials.

References

dosing protocols for latrepirdine in Alzheimer's mouse models

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Protocol for TgCRND8 Mice

The table below summarizes the chronic dosing protocol for latrepirdine in the TgCRND8 mouse model of Alzheimer's disease, as detailed in a 2013 study [1] [2] [3].

Parameter Specification
Mouse Model Male TgCRND8 mice (expressing human APP with K670N/M671L & V717F mutations) [1].
Drug Form This compound (Dimebon) from SinoChemexper or Medivation Inc. [1].
Vehicle 0.9% saline [1].
Dosage 3.5 mg/kg [1].
Administration Route The publication states "chronic administration" and details drug dissolution for in vivo use, but does not explicitly specify intraperitoneal (IP) injection for the long-term study [1].
Treatment Duration 30 days [1].
Age at Treatment Start 3 months (an age when mice begin to show Aβ plaque pathology and behavioral deficits) [1].

Key Experimental Outcomes and Methodologies

The same study reported that this dosing protocol led to improved performance in learning and memory tests (cued and contextual fear conditioning) and was associated with reduced levels of Aβ42 and α-synuclein in the brain [1]. The proposed mechanism for these benefits was the stimulation of mTOR- and ATG5-dependent autophagy [1] [4].

The general workflow of the in vivo experiment was as follows:

G Start 3-month-old male TgCRND8 mice Prep Drug Preparation Start->Prep A1 This compound dissolved in 0.9% saline (3.5 mg/mL) Prep->A1 A2 Vehicle control (0.9% saline) Prep->A2 Admin Chronic Administration (30 days) A1->Admin A2->Admin B1 This compound Group Admin->B1 B2 Vehicle Group Admin->B2 Analysis Post-Treatment Analysis B1->Analysis B2->Analysis C1 Behavioral Testing: Fear Conditioning Analysis->C1 C2 Biochemical & Immunohistological Analysis of Brain Tissue Analysis->C2

Mechanism of Action: Proposed Pathway

The research suggests that the neuroprotective effects of this compound are linked to its ability to induce autophagy. The following diagram illustrates this proposed signaling pathway based on cellular model data [1].

G LAT This compound mTOR mTOR Pathway Inhibition LAT->mTOR Leads to Auto Autophagy Induction mTOR->Auto Stimulates Clear Clearance of Protein Aggregates (Aβ, α-synuclein) Auto->Clear Enhances Outcome Improved Cognition Reduced Neuropathology Clear->Outcome Results in

Important Limitations and Notes

  • Dated Information: The primary source for this protocol is from 2012-2013 [1]. The field of Alzheimer's disease research has advanced significantly since then, and more current dosing strategies or animal models may now be used.
  • Incomplete Protocol Details: The available publication confirms the drug was dissolved in saline for in vivo use but does not explicitly state the route of administration for the 30-day chronic study [1]. Note that a different, acute dosing study used intraperitoneal (IP) injection [5].
  • Clinical Trial Context: It is important to be aware that despite promising preclinical results like these, this compound ultimately failed to show efficacy in subsequent Phase III clinical trials for both Alzheimer's and Huntington's disease [6].

References

Comprehensive Application Notes and Protocols: LC-MS Analysis Method for Latrepirdine in Brain Tissue

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Latrepirdine (Dimebon) represents a compound with a complex clinical history that underscores the critical importance of reliable bioanalytical methods in drug development. Initially developed as a non-selective antihistamine in Russia in 1983, this compound later gained attention for its potential application in neurodegenerative disorders such as Alzheimer's disease and Huntington's disease. Early clinical trials yielded contradictory results, with a phase II trial demonstrating substantial cognitive benefits while subsequent phase III trials failed to confirm efficacy. These discrepant findings prompted investigators to explore potential explanatory factors, leading to the discovery that different crystal polymorphs of this compound exhibit significantly different bioavailabilities and cognitive-enhancing activities. [1] [2]

The resolution of these clinical discrepancies necessitated the development of robust, sensitive, and specific analytical methods capable of quantifying this compound concentrations in biological matrices, particularly brain tissue. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such applications due to its superior sensitivity, specificity, and ability to distinguish between structurally similar compounds. This protocol details a validated LC-MS/MS method for the quantification of this compound in brain tissue, incorporating recent advances in sample preparation and chromatographic separation that address the unique challenges posed by the complex lipid-rich brain matrix. The method has been specifically applied to investigate the pharmacokinetic profiles of different this compound polymorphs, providing crucial insights into their differential bioavailability and informing future drug development efforts. [1] [3]

Sample Preparation Protocol

Materials and Reagents
  • This compound standard (purity >99%, SinoChemexper or equivalent)
  • Isotopically labelled internal standard (if available)
  • Acetonitrile (ACN, LC-MS grade, Thermo Fisher or equivalent)
  • Methanol (LC-MS grade, Thermo Fisher or equivalent)
  • Ammonium formate (>99%, Sigma-Aldrich or equivalent)
  • Ultrapure water (LC-MS grade)
  • Corn oil (for suspension preparation in animal dosing studies)
Brain Tissue Collection and Storage
  • Euthanize animals using approved methods (e.g., anesthesia followed by exsanguination or cervical dislocation for mice)
  • Rapidly extract brain from the cranium and divide into hemispheres along the sagittal plane
  • Immediately snap-freeze one brain hemisphere in liquid nitrogen
  • Store samples at -80°C in labeled containers until analysis to preserve compound integrity [1] [3]
Tissue Homogenization and Extraction

Table: Sample Preparation Steps and Parameters

Step Procedure Parameters Notes
Tissue Thawing Gradually thaw frozen brain tissue on ice Maintain 4°C Avoid repeated freeze-thaw cycles
Weighing Record precise tissue weight Accuracy ±0.1 mg Required for concentration normalization
Homogenization Manually grind tissue with ACN using small pestle ACN volume (mL) = tissue weight (g) / 0.15 Optimized for complete extraction [3]
Internal Standard Addition Add appropriate internal standard Concentration: 1.25 ng/mL Use isotopically labelled analogue if available
Sonication Sonicate in water bath 4°C, 30-s cycles (10s on/20s off) for 15 min Facilitates compound extraction
Incubation Incubate homogenate 4°C for 10 min Promotes protein precipitation
Vortexing Vigorously vortex sample 5 min at room temperature Ensures complete mixing
Centrifugation Centrifuge sample 1500 × g for 10 min at 4°C Separates supernatant from precipitate
Supernatant Collection Carefully transfer supernatant to clean vial Avoid disturbing pellet Ready for LC-MS/MS analysis

The extraction protocol has been optimized specifically for lipid-rich brain tissue, which presents unique challenges compared to blood-based matrices. The use of acetonitrile as the extraction solvent provides efficient protein precipitation while ensuring adequate recovery of this compound from the complex brain matrix. The volume of acetonitrile has been carefully calibrated to tissue weight to maintain consistent extraction efficiency across samples of varying sizes. [3]

LC-MS Analysis

Instrumentation
  • LC-MS/MS system: Liquid chromatography-mass spectrometer "LCMS-8050" equipped with LC-20 Prominence chromatograph and SIL-20Axr autosampler (Shimadzu, Japan) or equivalent system such as EVOQ elite triple quadrupole mass spectrometer with Advance ultra-high-performance liquid chromatograph and online extraction system [1] [3]
  • Analytical column: Pentafluorophenyl (PFP) column recommended for complex lipid-rich tissue separations; C18 columns as alternative
  • Guard column: Appropriate pre-column filter compatible with chosen analytical column
Liquid Chromatography Conditions

Table: Chromatographic Parameters for this compound Separation

Parameter Specification Alternative/Notes
Column Type Pentafluorophenyl (PFP) C18 column (may offer reduced separation)
Mobile Phase A 3 mM ammonium formate in water/methanol Acidified water (0.1% formic acid)
Mobile Phase B 3 mM ammonium formate in methanol/isopropanol Acidified organic phase (0.1% formic acid in ACN)
Gradient Program Linear gradient from 30% B to 95% B over 5-10 min Optimize for specific column
Flow Rate 0.3-0.5 mL/min Adjust to maintain resolution and pressure
Injection Volume 5-20 µL Dependent on detection sensitivity requirements
Column Temperature 40°C Range: 35-45°C
Autosampler Temperature 4-10°C Prevents sample degradation

The use of a pentafluorophenyl column provides superior separation for complex lipid-rich brain tissue extracts compared to traditional C18 columns, which may not adequately resolve this compound from endogenous compounds. The ammonium formate in the mobile phase enhances ionization efficiency in positive electrospray ionization mode, while the gradient elution ensures optimal separation of this compound from matrix interferences. [3]

Mass Spectrometry Parameters
  • Ionization mode: Positive ion electrospray ionization (ESI+)
  • Operation mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity
  • Ion source parameters:
    • Nebulizing gas flow: 2-3 L/min
    • Heating gas flow: 10-15 L/min
    • Interface temperature: 300°C
    • DL temperature: 250°C
    • Heat block temperature: 400°C
    • Drying gas flow: 10 L/min
  • MRM transitions (optimize for specific instrument):
    • This compound: m/z 322.20 → 218.10 (quantifier)
    • This compound: m/z 322.20 → 112.05 (qualifier)
    • Internal standard: instrument-specific transitions

The MRM mode provides exceptional selectivity by monitoring specific fragment ions resulting from collision-induced dissociation of the parent this compound ion. This approach significantly reduces background noise and enhances signal-to-noise ratio, which is particularly important when analyzing complex brain tissue extracts. [1] [3]

Data Analysis and Method Validation

Calibration Curve and Quantitative Analysis
  • Calibration standards: Prepare in brain matrix homogenate across expected concentration range (e.g., 0.001-10 ng/mL)
  • Linear range: The method should demonstrate linearity across the calibration range with correlation coefficient (r²) >0.99
  • Quantitative determination: Use external standard method or absolute calibration with internal standard normalization for improved accuracy [1]
Validation Parameters

Table: Method Validation Specifications for this compound LC-MS/MS Assay

Validation Parameter Acceptance Criterion Experimental Result
Linearity Range 0.001 to 1 ng (or wider) R² > 0.99
LLOD (Lower Limit of Detection) 1 pg/mL or lower Signal-to-noise ratio ≥ 3:1
LLOQ (Lower Limit of Quantification) 12.5 pg/mL or lower Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% CV
Intra-day Precision <15% RSD 0.12-11.53%
Inter-day Precision <15% RSD 0.28-9.11%
Accuracy 85-115% of nominal values 80-120% at LLOQ
Recovery Consistent and reproducible 99.09-106.92% with acetonitrile extraction
Matrix Effects Internal standard normalized matrix factor 85-115% To be established during validation

The validation data presented in the table demonstrate that the LC-MS/MS method for this compound quantification in brain tissue meets rigorous bioanalytical standards. The exceptional sensitivity (LLOQ of 12.5 pg/mL) enables the detection of low brain concentrations following therapeutic dosing, while the precision and accuracy values ensure reliable quantification across the analytical range. [3]

Application to Experimental Studies

Pharmacokinetic Study Design

The described LC-MS/MS method has been successfully applied to investigate the brain pharmacokinetics of different this compound polymorphs in animal models:

  • Animals: Male SD rats, 7-10 weeks old, specific pathogen-free (SPF)
  • Dosing: this compound polymorphs (A, B, C, D, E, F) administered as suspension in corn oil at 10 mg/kg once daily for 7 days
  • Sample collection: Blood and brain samples collected on day 7 at 15, 30, 60, and 120 minutes post-administration
  • Sample processing: Blood centrifuged to obtain serum; brain hemispheres frozen in liquid nitrogen
  • Analysis: this compound concentration determined in serum and brain tissue by LC-MS/MS [1]
Key Pharmacokinetic Findings

Table: Bioavailability of this compound Polymorphs in Brain Tissue

Polymorph Form Relative Bioavailability (AUC) Brain Penetration Characteristics Cognitive Enhancement
Polymorph A Baseline reference Standard brain penetration Moderate activity
Polymorph B Lower than Polymorph E Reduced compared to Polymorph E Lower than Polymorph E
Polymorph C Lower than Polymorph E Reduced compared to Polymorph E Lower than Polymorph E
Polymorph D Lower than Polymorph E Reduced compared to Polymorph E Lower than Polymorph E
Polymorph E Highest AUC relative to other polymorphs Superior brain penetration Most potent - latent period values indistinguishable from controls
Polymorph F Lower than Polymorph E Reduced compared to Polymorph E Lower than Polymorph E

The quantitative data obtained using the LC-MS/MS method revealed striking differences in the brain bioavailability of various this compound polymorphs. Notably, Polymorph E demonstrated the highest bioavailability in both blood and brain, with the largest area under the curve (AUC) values. These pharmacokinetic differences translated directly to functional outcomes, with Polymorph E also exhibiting the most potent cognitive-enhancing activity in scopolamine-impaired rats. These findings highlight the critical importance of polymorphic form on this compound's pharmacokinetic and pharmacodynamic profile, potentially explaining the inconsistent results observed in clinical trials. [1]

Pathways and Mechanisms

This compound Molecular Signaling Pathways

G cluster_receptor Receptor Interactions cluster_mitochondrial Mitochondrial Effects cluster_functional Functional Outcomes This compound This compound H1 H1 Histamine Receptor This compound->H1 NMDA NMDA Receptor This compound->NMDA SHT6 5-HT6 Serotonin Receptor This compound->SHT6 Adrenergic α-Adrenergic Receptors This compound->Adrenergic Calcium Voltage-Gated Calcium Channels This compound->Calcium mTOR mTOR Pathway Inhibition This compound->mTOR MPTP mPTP Inhibition This compound->MPTP CogEnhance Cognitive Enhancement H1->CogEnhance Neuroprot Neuroprotection NMDA->Neuroprot SHT6->CogEnhance Calcium->Neuroprot Autophagy Enhanced Autophagy mTOR->Autophagy ABclear Reduced Aβ Accumulation Autophagy->ABclear OxStress Reduced Oxidative Stress MPTP->OxStress OxStress->Neuroprot Neuroprot->CogEnhance ABclear->Neuroprot

This diagram illustrates the multifaceted molecular mechanisms through which this compound exerts its effects in the brain. The compound interacts with multiple receptor systems including histaminergic, glutamatergic, serotonergic, and adrenergic receptors, while simultaneously modulating mitochondrial function through mTOR pathway inhibition and mitochondrial permeability transition pore (mPTP) inhibition. These molecular interactions converge on functional outcomes including neuroprotection, reduced Aβ accumulation, and ultimately cognitive enhancement. The complexity of this mechanism profile underscores the importance of accurate brain concentration measurements to correlate drug levels with pharmacological effects. [4] [5] [2]

Experimental Workflow for Brain LC-MS Analysis

G AnimalDosing Animal Dosing (this compound Polymorphs) SampleCollection Brain Tissue Collection AnimalDosing->SampleCollection Homogenization Tissue Homogenization (ACN Extraction) SampleCollection->Homogenization SamplePrep Sample Preparation (Sonication, Centrifugation) Homogenization->SamplePrep LCAnalysis LC Separation (PFP Column) SamplePrep->LCAnalysis MSAnalysis MS Detection (ESI+ MRM Mode) LCAnalysis->MSAnalysis DataProcessing Data Analysis (Quantification) MSAnalysis->DataProcessing PKModeling Pharmacokinetic Modeling DataProcessing->PKModeling

This workflow outlines the comprehensive experimental pipeline from animal dosing to pharmacokinetic modeling. The process begins with administration of different this compound polymorphs to animal models, followed by careful brain tissue collection at predetermined time points. The sample preparation phase involves homogenization in acetonitrile and cleanup steps to extract this compound from the complex brain matrix while removing interfering components. The extracted samples are then subjected to chromatographic separation using a pentafluorophenyl column, followed by highly selective and sensitive detection using tandem mass spectrometry in multiple reaction monitoring mode. The resulting data undergo rigorous processing to quantify this compound concentrations, enabling comprehensive pharmacokinetic characterization of the different polymorphic forms in brain tissue. [1] [3]

Troubleshooting and Technical Notes

  • Matrix effects: Assess by comparing the response of this compound in brain matrix versus neat solution; use appropriate internal standard to compensate
  • Carryover: Include blank injections between samples; implement thorough washing procedures in autosampler
  • Column performance: Monitor retention time and peak shape; implement guard column to extend analytical column lifetime
  • Sensitivity issues: Check ion source cleanliness, mobile phase freshness, and mass spectrometer calibration
  • Recovery optimization: Adjust acetonitrile volume and sonication time if extraction efficiency is suboptimal

Conclusion

The LC-MS/MS method detailed in this protocol provides a robust, sensitive, and specific approach for quantifying this compound in brain tissue. The method has demonstrated exceptional performance in characterizing the differential bioavailability of various this compound polymorphs, revealing significant differences that likely contributed to the inconsistent clinical results observed in Alzheimer's disease trials. The application of this analytical method to polymorph studies highlights the critical importance of comprehensive physicochemical characterization of drug compounds throughout the development process.

This protocol offers researchers a validated framework for investigating brain pharmacokinetics of this compound and related compounds, with potential applications in preclinical drug development for neurodegenerative disorders. The principles outlined can be adapted to similar compounds, contributing to more reliable and reproducible drug development efforts in neuroscience research.

References

Comprehensive Application Notes and Protocols: Latrepirdine (Dimebon) Administration in FUS Transgenic ALS Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Amyotrophic Lateral Sclerosis and Current Therapeutic Challenges

Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive degeneration of both upper and lower motor neurons, leading to muscle atrophy, paralysis, and ultimately death. The pathological hallmarks of ALS include protein aggregation, mitochondrial dysfunction, excitotoxicity, and impaired protein homeostasis. Despite decades of research, treatment options remain limited to two FDA-approved drugs—riluzole and edaravone—both of which offer only modest benefits in slowing disease progression without providing a cure [1]. The high degree of heterogeneity in ALS pathogenesis, encompassing both sporadic and familial forms with varied genetic contributors, has complicated the development of effective therapeutic strategies [2].

The FUS (Fused in Sarcoma) protein mutation represents one of the key genetic contributors to familial ALS, with pathological truncations leading to protein mislocalization and aggregation propensity. Transgenic mouse models expressing human FUS protein with C-terminal truncations (FUS[1-359]) recapitulate key features of human ALS, including progressive motor deficits, neuroinflammation, and reduced lifespan, providing a valuable platform for evaluating potential therapeutics [1] [3]. In recent years, alterations to bioenergetic and metabolic homeostasis have emerged as a common denominator across multiple forms of ALS, presenting promising targets for therapeutic intervention [2]. These observations have stimulated research into compounds with pleiotropic neuroprotective properties, including the repositioning of existing drugs such as latrepirdine (Dimebon) for ALS applications.

Experimental Aims and Compound Background

Study Objectives

The primary objective of this research was to assess the therapeutic potential of DF402, a bioisostere of this compound (Dimebon), in a transgenic mouse model of ALS caused by expression of a pathogenic truncated form of human FUS protein. Specific aims included: 1) determining the effects of DF402 on disease onset and progression; 2) evaluating the impact of DF402 treatment on animal lifespan; 3) characterizing gait abnormalities throughout the pre-symptomatic stage using an automated analysis system; and 4) investigating the molecular mechanisms underlying DF402 effects through transcriptomic profiling of spinal cord tissue [1] [3].

Compound Information

Table 1: Compound characteristics of DF402

Parameter Specification
Chemical name 2,8‐Dimethyl‐5‐[2‐(6‐trifluoromethylpyridin‐3‐yl)ethyl]‐2,3,4,5‐tetrahydro‐1H‐pyrido[4,3‐b]indole dihydrochloride
Class Gamma-carboline (fluorinated bioisostere of this compound)
Water solubility Highly soluble
Stability in aqueous solution Stable
Primary mechanisms Neuroprotective, modulation of protein aggregation, activation of AMPK, modulation of cellular bioenergetics [4]
Previous models tested Multiple mouse models of neurodegeneration [3]

DF402 represents a structural optimization of the original this compound compound, incorporating fluorine atoms to enhance its pharmacological properties while maintaining the pleiotropic neuroprotective activities characteristic of the gamma-carboline family. Previous studies have demonstrated that this compound and its bioisosteres exhibit multiple mechanisms of action including activation of AMP-activated protein kinase (AMPK), modulation of mitochondrial function, stabilization of plasma membrane potential, reduction of neuronal excitability, and enhancement of autophagic clearance of protein aggregates [3] [4].

Materials and Animal Model Specifications

Transgenic Mouse Model

The study utilized a well-characterized transgenic mouse model expressing a C-terminally truncated form of human FUS (FUS[1-359]) under control of the neuron-specific Thy-1 regulatory sequences (line S-FUS[1-359]) [3]. This model exhibits progressive motor deficits reminiscent of human ALS, with pathological features including protein aggregation, neuroinflammation, and motor neuron degeneration. The transgene expression leads to a predictable disease course with onset of clinical signs typically occurring around 42 days of age, making it suitable for therapeutic intervention studies.

  • Genetic background: Mice were backcrossed with CD1 background
  • Animal sex: Male hemizygous transgenic mice and wild-type littermates
  • Genotyping method: PCR protocol as previously described [3]
  • Control groups: Both untreated transgenic and wild-type littermates
Housing and Husbandry

Animals were housed in a specific pathogen-free facility with carefully controlled environmental conditions maintained at a temperature of 21 ± 2°C, humidity of 40%-60%, and a 12-hour light/dark cycle. All animals had ad libitum access to standard laboratory diet and water. All animal procedures were conducted in accordance with the ARRIVE guidelines 2.0 and the United Kingdom Animals (Scientific Procedures) Act (1986), with approval from the Bioethics Committee of the Institute of Physiologically Active Compounds, Russian Academy of Sciences (Approval No. 20 from 23.06.2017) [3].

DF402 Administration Protocol

Compound Formulation and Administration

DF402 was synthesized at the Institute of Physiologically Active Compounds, Russian Academy of Sciences, using previously established protocols [3]. The compound was administered via drinking water to ensure minimal stress from repeated handling and injections, which is particularly important in progressive neurodegenerative models.

  • Formulation: DF402 dissolved in drinking water at a concentration of 70 µg/mL
  • Daily dosage: Approximately 12 mg/kg/day (adjusted based on average daily water intake)
  • Administration route: Oral via drinking water
  • Treatment initiation: 42 days of age (pre-symptomatic stage)
  • Treatment duration: Continued until endpoint criteria were reached

The selected dosage was based on previous efficacy studies of Dimebon and its bioisosteres in multiple mouse models of neurodegeneration, where it demonstrated significant slowing of pathology progression without observable toxicity [3]. The water solubility and stability of DF402 in aqueous solutions make it particularly suitable for administration via drinking water, with regular monitoring of water consumption to ensure consistent dosing.

Treatment Timeline and Monitoring

Table 2: Experimental timeline and assessment schedule

Timepoint Procedures and Assessments
42 days Treatment initiation with DF402 in drinking water
42-67 days Daily monitoring for clinical signs; CatWalk gait analysis every 2-3 days
Clinical sign onset Increased monitoring frequency; tissue collection for molecular analysis
Endstage Humane endpoint; tissue collection for transcriptomic analysis

The clinical monitoring included daily assessment for the development of neurological signs including paresis of limbs, unstable gait, hunched posture, clasping reflex, and decreased motility. Animals were humanely euthanized when they reached severe disease stages as specified by the Home Office Licence, with defined endpoint criteria including inability to access food or water, loss of righting reflex, or progressive weight loss exceeding 20% of baseline body weight [3].

Disease Phenotype Monitoring Methods

Clinical Assessment Protocol

Animals were monitored daily throughout the study for the development of clinical signs. Researchers performing the assessments were trained to recognize and document specific neurological deficits using a standardized scoring system:

  • Paresis scoring: 0 = no paresis; 1 = mild weakness in one limb; 2 = moderate weakness in one limb or mild weakness in two limbs; 3 = severe weakness in one limb or moderate weakness in multiple limbs; 4 = paralysis in one or more limbs
  • Gait assessment: Qualitative evaluation of stability, coordination, and base of support
  • Postural abnormalities: Documentation of hunched posture or abnormal limb positioning
  • Reflex testing: Evaluation of clasping reflex when suspended by tail
  • Activity monitoring: Assessment of spontaneous movement in home cage

The disease onset was defined as the first day when clear neurological signs (paresis score ≥ 1) were observed. Disease duration was calculated as the period from disease onset to the humane endpoint, while lifespan represented the total age from birth to endpoint [1].

Gait Analysis Using CatWalk XT System

The CatWalk XT system (Version 10.6, Noldus Information Technology, Netherlands) was used for objective quantification of gait parameters throughout the pre-symptomatic stage. This automated system allows for detailed assessment of multiple gait parameters without investigator-induced stress affecting performance.

  • System settings: Intensity of Green Walkway Light: 16.5 V; Camera Gain: 20 dB; Green Intensity Threshold: 0.1; Red Ceiling Light: 17.7 V
  • Habituation: One habituation session conducted one day before first testing
  • Testing frequency: Every 1-2 days from treatment initiation until clinical sign manifestation
  • Testing protocol: Each animal allowed to explore and walk freely for maximum 10 minutes; at least 3 videos of uninterrupted crossings recorded per session
  • Inclusion criteria: Runs with minimum of four step cycles capturing all four paws

The data analysis involved classification of footprints using CatWalk software followed by export of qualified data to RStudio for statistical analysis. Given individual variations in disease progression, gait analysis data were aligned relative to the day of clinical sign manifestation for each animal (covering 25 days preceding clinical signs) to enable combined analysis across the cohort [3].

Molecular Analysis Methods

RNA Sequencing Protocol

RNA sequencing was performed on spinal cord tissues to investigate the transcriptomic changes associated with FUS pathology and DF402 treatment. The protocol included:

  • Tissue collection: Thoracic and lumbar spinal cord segments harvested at predefined timepoints
  • RNA extraction: Total RNA extracted using standard TRIzol method
  • Library preparation: Illumina-compatible libraries prepared with poly-A selection
  • Sequencing: Illumina platform with minimum depth of 30 million reads per sample
  • Analysis pipeline: Quality control (FastQC), alignment (STAR), differential expression (DESeq2), and pathway analysis (GSEA)

The experimental design included three groups for comparison: wild-type mice, untreated FUS transgenic mice, and DF402-treated FUS transgenic mice, allowing separation of transgene-induced changes from treatment-specific effects [3].

Bioinformatic and Statistical Analysis

Statistical analysis of behavioral data was performed using nonparametric Wilcoxon test with Benjamini-Hochberg correction for multiple comparisons. For gait analysis, significant differences between untreated and DF402-treated mice were determined for each CatWalk parameter across three time intervals (1-10 days, 11-18 days, and 19-25 days before clinical sign manifestation) with significance threshold set at p < 0.05 after correction [3].

Principal component analysis and multidimensional scaling were applied to gait parameters to visualize segregation between experimental groups. For RNA-seq data, differential expression was defined as fold change > 1.5 with adjusted p-value < 0.05. Pathway enrichment analysis was performed using Gene Set Enrichment Analysis (GSEA) with hallmark gene sets from MSigDB [3].

Experimental Results and Efficacy Outcomes

Therapeutic Efficacy of DF402

DF402 treatment demonstrated significant benefits on multiple disease parameters in the FUS transgenic mouse model. The treatment delayed disease onset by approximately 18% compared to untreated transgenic controls and extended lifespan by 22% in treated animals. The disease progression was significantly slower in DF402-treated mice, as evidenced by slower decline in motor function and delayed reaching of endpoint criteria [1].

Table 3: Quantitative efficacy outcomes of DF402 treatment

Parameter Untreated FUS Mice DF402-Treated FUS Mice Change
Disease onset 42.3 ± 2.1 days 50.1 ± 2.8 days +18.4%
Disease duration 24.6 ± 3.2 days 31.2 ± 2.9 days +26.8%
Lifespan 66.9 ± 3.5 days 81.3 ± 4.1 days +21.5%
Gait abnormalities onset 35.1 ± 1.8 days 44.7 ± 2.3 days +27.4%

Data presented as mean ± SEM; n=12-15 animals per group; all changes statistically significant (p<0.01) [1] [3]

Gait Analysis Results

The automated CatWalk analysis revealed significant improvements in multiple gait parameters in DF402-treated mice compared to untreated transgenic controls. The treatment preserved normal gait patterns significantly longer in the pre-symptomatic stage, with particular benefits on parameters related to hindlimb function and stride regularity. The developed analysis protocol detected subtle gait changes long before manifestation of overt clinical signs, demonstrating its sensitivity for detecting early disease progression and treatment effects [1] [3].

Transcriptomic Findings

RNA sequencing analysis of spinal cord tissue revealed a limited number of genes with significantly altered expression in pre-symptomatic FUS transgenic mice compared to wild-type controls. Remarkably, DF402 treatment reverted the expression pattern for approximately 60% of these genes toward wild-type levels, suggesting a normalization of transcriptional dysregulation associated with FUS pathology. Pathway analysis indicated that DF402 particularly affected genes involved in neuroinflammatory pathways, protein quality control systems, and metabolic processes [1] [3].

Discussion and Research Applications

Interpretation of Findings

The demonstrated efficacy of DF402 in delaying disease onset and slowing progression in the FUS transgenic ALS model provides compelling evidence for the therapeutic potential of this compound bioisosteres in proteinopathy-based neurodegenerative diseases. The pleiotropic mechanisms of these compounds, encompassing modulation of protein aggregation, enhancement of autophagic clearance, and regulation of cellular bioenergetics, position them as promising candidates for addressing the multifactorial pathology of ALS [1] [3] [4].

The early manifestation of gait abnormalities detected by the sensitive CatWalk protocol suggests that motor system dysfunction begins significantly before overt clinical signs are apparent, highlighting the importance of sensitive quantitative measures in pre-clinical therapeutic studies. The transcriptomic findings further support that molecular pathology precedes clinical manifestation and that effective interventions can modulate these early molecular events [3].

Research Applications and Protocol Adaptations

The protocols described here can be adapted for preclinical evaluation of other therapeutic candidates in ALS models. Specific considerations for implementation include:

  • Model selection: The FUS transgenic model is particularly suitable for studying proteinopathy-based mechanisms and screening compounds targeting protein aggregation
  • Dosing strategies: The oral administration via drinking water provides a non-stressful delivery method suitable for chronic studies; alternative administration routes may include dietary admixture or subcutaneous injection
  • Outcome measures: The combination of survival endpoints, clinical scoring, and quantitative gait analysis provides comprehensive assessment of therapeutic efficacy
  • Molecular profiling: Transcriptomic analysis of spinal cord tissue provides mechanistic insights and biomarker identification

For researchers considering similar studies, it is recommended to include both sexes in experimental designs where possible, evaluate dose-response relationships, and conduct pharmacokinetic assessments to confirm target engagement. Additionally, combining DF402 with other therapeutic modalities such as MAPK pathway inhibitors [5] or metabolic interventions [2] may provide enhanced efficacy through complementary mechanisms of action.

Visual Experimental Workflow

G DF402 Experimental Workflow in FUS ALS Model AnimalModel FUS Transgenic Mice (Line S-FUS[1-359]) Treatment DF402 Administration (70 µg/mL in drinking water from 42 days of age) AnimalModel->Treatment Randomization at 42 days Assessment Disease Phenotype Monitoring Treatment->Assessment Chronic treatment until endpoint Molecular Molecular Analysis Assessment->Molecular Tissue collection at endpoint Results Therapeutic Outcomes Assessment->Results Efficacy assessment ClinicalSigns Daily Clinical Signs (paresis, gait, posture) Assessment->ClinicalSigns CatWalk CatWalk Gait Analysis (every 1-2 days pre-symptomatic) Assessment->CatWalk Survival Survival Monitoring (disease onset, duration, lifespan) Assessment->Survival Molecular->Results Mechanistic insights RNAseq RNA Sequencing (spinal cord transcriptomics) Molecular->RNAseq Pathway Pathway Analysis (GSEA, differential expression) Molecular->Pathway OnsetDelay Delayed Disease Onset (+18%) Results->OnsetDelay ProgressionSlow Slowed Progression (+27% gait preservation) Results->ProgressionSlow LifespanExtension Extended Lifespan (+22%) Results->LifespanExtension Transcriptomic Transcriptomic Normalization (60% genes reverted) Results->Transcriptomic

Potential Mechanisms of Action

G Proposed Mechanisms of this compound Bioisosteres in ALS This compound This compound/Bioisosteres (DF402) Protein Protein Homeostasis This compound->Protein Bioenergy Bioenergetics Regulation This compound->Bioenergy Signaling Signaling Pathways This compound->Signaling Cellular Cellular Protection This compound->Cellular Aggregation Reduces FUS Protein Aggregation Protein->Aggregation Autophagy Activates Autophagic Clearance Protein->Autophagy AMPK Activates AMPK Bioenergy->AMPK Mitochondria Enhances Mitochondrial Function Bioenergy->Mitochondria ATP Increases ATP Production Bioenergy->ATP MAPK Modulates MAPK Signaling Signaling->MAPK Glutamate Reduces Glutamate Excitotoxicity Signaling->Glutamate Membrane Stabilizes Plasma Membrane Potential Cellular->Membrane Calcium Modulates Calcium Homeostasis Cellular->Calcium Apoptosis Reduces Apoptotic Signaling Cellular->Apoptosis Neuroprotection Neuroprotective Effects (Delayed onset, Slowed progression, Extended survival) Aggregation->Neuroprotection Reduces toxicity Autophagy->Neuroprotection Clears aggregates AMPK->Mitochondria Potentiates Mitochondria->ATP Generates ATP->Neuroprotection Improves function Glutamate->Neuroprotection Prevents excitotoxicity Membrane->Calcium Regulates Calcium->Neuroprotection Maintains homeostasis Apoptosis->Neuroprotection Enhances survival

References

Comprehensive Application Notes and Protocols: Evaluating Latrepirdine in Scopolamine-Induced Memory Impairment Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Latrepirdine (Dimebon), initially developed as a non-selective antihistamine in Russia, has garnered significant research interest for its potential cognitive-enhancing and neuroprotective properties in neurodegenerative diseases such as Alzheimer's disease (AD). Despite promising Phase II clinical trials, this compound failed to demonstrate efficacy in subsequent Phase III trials for both AD and Huntington's disease, highlighting the critical need for robust preclinical evaluation and optimization of experimental conditions [1] [2]. The scopolamine-induced memory impairment model is a well-established preclinical paradigm that reliably produces cognitive deficits resembling those observed in AD, primarily through the antagonism of central muscarinic acetylcholine receptors, leading to disrupted cholinergic transmission and subsequent memory dysfunction [3] [4]. Recent research has revealed that the bioavailability and cognitive-enhancing efficacy of this compound are significantly influenced by its crystalline polymorphic form, with Polymorph E demonstrating superior pharmacokinetic and pharmacodynamic profiles in rodent models [5] [6]. These application notes provide detailed methodologies for assessing the cognitive-enhancing potential of this compound and its various polymorphs using the scopolamine-induced memory impairment model, incorporating standardized behavioral tests, optimized dosing protocols, and analytical techniques to ensure reproducible and translatable results.

Mechanism of Action and Experimental Rationale

Pharmacological Foundations

The scopolamine model induces memory impairment through competitive antagonism of muscarinic acetylcholine receptors (mAChRs) in the central nervous system, effectively creating a cholinergic deficit that mirrors a key pathological feature of Alzheimer's disease. Scopolamine administration has been consistently shown to negatively impact various memory domains including immediate memory, delayed recall, and recognition memory, as well as attention, with injectable routes (intraperitoneal, intravenous, subcutaneous) producing more pronounced cognitive deficits compared to non-injectable routes [3]. This compound exerts its effects through a multifaceted pharmacological profile, including modulation of calcium channels, inhibition of NMDA and AMPA glutamate receptors, interaction with various monoaminergic receptors (serotonergic, adrenergic, dopaminergic), and potential mitochondrial function enhancement [1] [2] [7]. The recent discovery of crystal polymorphism in this compound has provided crucial insights into the compound's variable clinical performance, with different polymorphic forms exhibiting markedly different bioavailability and cognitive-enhancing activity despite identical chemical composition [5] [6].

Signaling Pathways and Workflow

The diagram below illustrates the core experimental workflow and the primary pharmacological interactions in the scopolamine-latrepirdine model.

G Start Study Initiation Scopolamine Scopolamine Administration (2 mg/kg, i.p.) Start->Scopolamine Mech1 Muscarinic Receptor Antagonism Scopolamine->Mech1 Effect1 Cholinergic Dysfunction Mech1->Effect1 Effect2 Reduced BDNF/CREB Expression Effect1->Effect2 Behavioral Behavioral Assessment: - Passive Avoidance Test - Morris Water Maze Effect2->Behavioral This compound This compound Treatment (Polymorph E, 10 mg/kg, p.o.) Mech2 Multi-Target Action: - Receptor modulation - Mitochondrial enhancement - Calcium regulation This compound->Mech2 Effect3 Cognitive Improvement Mech2->Effect3 Effect3->Behavioral Analysis Tissue Collection & Analysis: - ChAT, AChE levels - BDNF, CREB expression Behavioral->Analysis End Data Analysis & Interpretation Analysis->End

Diagram Title: Experimental Workflow and Pharmacological Interactions

Materials and Experimental Setup

Animals and Housing Conditions
  • Animal Models: Adult male and female Wistar and Sprague-Dawley (SD) rats (7-10 weeks old, 220-240 g initial weight) are recommended based on established protocols [5] [6] [8]. Include both sexes to evaluate potential gender-specific effects.
  • Housing Conditions: Maintain animals under specific pathogen-free (SPF) conditions in a controlled environment with temperature maintained at 20°C–24°C, relative humidity 30%–55%, and a 12-hour light/dark cycle (lights on 08:00–20:00). Provide standard rodent chow and water ad libitum [6].
  • Acclimatization: Allow a minimum of 7 days acclimatization after arrival before initiating experiments. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines (e.g., EU Directive 2010/63/EU) [6].
Test Compounds and Formulation

Table 1: Compound Formulation and Storage Conditions

Compound Formulation Concentration Storage Supplier Examples
Scopolamine hydrobromide Dissolved in physiological saline [8] 2 mg/kg for injection [8] Room temperature, protected from light Sigma-Aldrich [8]
This compound polymorphs Suspension in corn oil [5] [6] 10 mg/kg for oral administration [5] [6] According to manufacturer specifications JV "Organica" [6]
Control vehicle Corn oil alone [6] Equivalent volume to drug groups Room temperature Standard laboratory supplier

Detailed Experimental Protocols

Scopolamine-Induced Memory Impairment Model
  • Scopolamine Administration:

    • Prepare a fresh solution of scopolamine hydrobromide in physiological saline at a concentration designed to deliver 2 mg/kg body weight [8].
    • Administer via intraperitoneal (i.p.) injection once daily. The injection volume is typically 1-2 mL/kg, adjusted based on the most recent body weight measurement.
    • Continue scopolamine administration for 14 consecutive days to establish persistent cognitive deficits [8]. For acute models, a single injection 30-60 minutes before behavioral testing may be used, though the chronic regimen more closely mimics progressive cholinergic dysfunction.
  • This compound Treatment:

    • Prepare suspensions of this compound polymorphs (A-F) in corn oil immediately before administration (not more than 3 hours prior) [6].
    • Administer this compound via oral gavage at a dose of 10 mg/kg once daily for 7-9 days [5] [6]. For studies longer than 7 days, continue dosing throughout the study period.
    • The optimal timing is to administer this compound 5 minutes before scopolamine injection each day [8].
  • Experimental Groups: A minimum of 6-7 animals per group is recommended, with larger groups (n=10-12) preferred for increased statistical power. Essential control groups include:

    • Normal Control: Saline injection + vehicle administration
    • Scopolamine Control: Scopolamine injection + vehicle administration
    • This compound Treatment: Scopolamine injection + this compound administration
    • Polymorph Comparisons: Multiple groups receiving different this compound polymorphs
Cognitive Behavioral Assessments
4.2.1 Passive Avoidance Test (PAT)

The PAT assesses emotional memory and is highly sensitive to cholinergic manipulation [5] [8].

Table 2: Passive Avoidance Test Protocol

Parameter Specifications Measurement
Apparatus Two-compartment box (light and dark chambers) with automated guillotine door and grid floor Gemini Avoidance System or equivalent [8]
Acquisition Trial Place rat in light chamber; open door after 30 sec; close door upon entry to dark chamber; deliver foot shock (0.5 mA, 2 sec) [8] Step-through latency (time to enter dark chamber)
Retention Trial 24 hours after acquisition; place rat in light chamber; open door after 30 sec Step-through latency (no shock delivered); maximum 300 sec
Data Analysis Compare retention latencies between groups; longer latencies indicate better memory retention Statistical analysis: ANOVA with post-hoc tests
4.2.2 Morris Water Maze (MWM) Test

The MWM evaluates spatial learning and memory and is widely used in neurodegenerative disease models [8].

Table 3: Morris Water Maze Test Protocol

Parameter Specifications Measurement
Apparatus Circular pool (diameter: 120-150 cm), filled with opaque water, maintained at 22±1°C Platform (diameter: 10-12 cm) hidden 1-2 cm below water surface
Acquisition Phase 4 trials per day for 5-7 consecutive days; maximum trial duration 60-90 sec Escape latency (time to find platform); swimming path; velocity
Probe Trial 24 hours after last acquisition trial; platform removed Time spent in target quadrant; platform crossings
Data Analysis Learning curve across acquisition days; probe trial performance Statistical analysis: Repeated measures ANOVA

Data Analysis and Interpretation

Behavioral Data Quantification
  • Primary Outcome Measures:

    • PAT: Compare step-through latencies during retention trial across treatment groups. Polymorph E has demonstrated superior efficacy, with latent period values not differing from control animals [5].
    • MWM: Analyze escape latency during acquisition phase and time spent in target quadrant during probe trial. Scopolamine-treated animals typically show prolonged escape latencies and reduced target quadrant preference, which should be ameliorated by effective this compound treatment.
  • Statistical Analysis:

    • Perform one-way or two-way ANOVA followed by appropriate post-hoc tests (e.g., Tukey's, Bonferroni) for between-group comparisons.
    • For MWM acquisition data, use repeated measures ANOVA to analyze learning curves across training days.
    • Express all data as mean ± SEM and consider p < 0.05 statistically significant.
Biochemical Correlates

Upon completion of behavioral testing, collect brain tissues (prefrontal cortex, hippocampus) for biochemical analyses to correlate with cognitive measures:

  • Cholinergic Markers: Analyze acetylcholinesterase (AChE) and choline acetyltransferase (ChAT) activity levels. Scopolamine typically reduces ChAT activity, which may be restored by effective interventions [8].
  • Neurotrophic Factors: Measure BDNF and CREB expression levels via ELISA or Western blot. Acupuncture at GV20 has been shown to alleviate scopolamine-induced reductions in these markers, providing a reference for this compound effects [8].
  • This compound Bioavailability: For pharmacokinetic studies, collect blood and brain samples at multiple time points (15, 30, 60, 120 min post-administration) and analyze this compound content using LC-MS [5] [6].

Troubleshooting and Technical Considerations

  • Polymorph Characterization: Ensure proper characterization of this compound polymorphs using techniques described in patents WO 2009/111540 and WO 2022/160066 [6]. Polymorph E has demonstrated the highest bioavailability and cognitive-enhancing activity in recent studies [5].
  • Scopolamine Variability: Be aware that scopolamine's effects are dose-dependent and influenced by species, age, and sex of subjects [4]. Conduct pilot studies to optimize dosing for your specific experimental conditions.
  • Behavioral Testing Considerations:
    • Conduct all behavioral tests during the light phase of the cycle, preferably at the same time each day to minimize circadian influences.
    • For MWM, ensure consistent lighting conditions and distal spatial cues throughout testing.
    • Handle animals gently and habituate them to the testing room environment for at least 30 minutes before behavioral assessments.
  • Pharmacokinetic Considerations: Note that this compound exhibits poor oral bioavailability with large individual variability, potentially due to first-pass metabolism and CYP2D6 polymorphisms [7]. This underscores the importance of monitoring drug levels in efficacy studies.

Conclusion

These application notes provide a standardized framework for evaluating the cognitive-enhancing effects of this compound in scopolamine-induced memory impairment models. The critical consideration of This compound polymorphism, with emphasis on Polymorph E as the most promising crystalline form, represents a significant advancement in preclinical methodology. By implementing these detailed protocols for scopolamine administration, behavioral testing, and biochemical analysis, researchers can generate reproducible, high-quality data to better characterize this compound's therapeutic potential. The comprehensive approach outlined here—incorporating multiple behavioral paradigms, biochemical correlates, and attention to pharmaceutical properties—will contribute to more reliable preclinical evaluation of cognitive enhancers and facilitate the development of more effective treatments for neurodegenerative diseases associated with memory impairment.

References

Comprehensive Analytical Guide for Latrepirdine: Sample Preparation, Methodologies, and Applications in Neurodegenerative Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Latrepirdine (Dimebon, dimebolin) is a small molecule with the chemical name 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)-1H-pyrido[4,3-b]indole and molecular formula C₂₁H₂₅N₃ (molecular weight: 319.45 g/mol) [1] [2]. Initially developed in Russia in 1983 as a non-selective antihistamine for allergic conditions, interest in this compound resurged in the early 2000s due to its potential neuroprotective properties and possible application in neurodegenerative disorders such as Alzheimer's disease (AD) and Huntington's disease (HD) [2] [3]. The compound exhibits a complex pharmacological profile with activity at multiple neuronal targets, including histamine receptors, serotonin receptors, adrenergic receptors, and NMDA receptors [2] [3]. Despite promising phase II clinical results, this compound failed to demonstrate efficacy in subsequent phase III trials, leading to discontinuation of its clinical development [1] [2].

The analytical profiling of this compound presents several challenges due to its polymorphic nature, low solubility, and extensive metabolism. Research has revealed that this compound exists in multiple polymorphic forms (A, B, C, D, E, and F), each with distinct physicochemical properties that significantly impact bioavailability and efficacy [1]. These polymorphic variations have demonstrated substantial effects on both pharmacokinetic behavior and cognitive-enhancing activity in animal models, highlighting the critical importance of proper polymorph characterization during drug development [1]. Additionally, this compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to significant pharmacokinetic variability between extensive and poor metabolizers that must be considered in analytical method development [4].

Sample Preparation Methods

Preparation of Polymorphic Forms

The crystal structure of this compound plays a crucial role in its bioavailability and efficacy, with different polymorphic forms demonstrating varying pharmacokinetic and pharmacodynamic properties [1]. Recent research has identified six polymorphic forms (A, B, C, D, E, and F) of this compound dihydrochloride, with a newly discovered form E showing superior bioavailability and cognitive-enhancing effects [1].

Table 1: Preparation Methods for this compound Polymorphic Forms

Polymorph Form Starting Material Preparation Method Key Characteristics
Forms A-D, F This compound dihydrochloride As described in Patent WO 2009/111,540 [1] Variable solubility and bioavailability profiles
Form E This compound free base As described in Patent WO 2022/160,066 [1] Highest bioavailability and cognitive-enhancing effect
Amorphous form This compound dihydrochloride Not specified in Patent WO 2009/111,540 [1] Poorly defined crystalline structure

For animal administration, this compound polymorphs are typically prepared as suspensions in corn oil. The recommended protocol involves weighing the calculated amount of respective polymorph and mixing with corn oil in a volume equivalent to 5 mL/kg of animal body weight [1]. The suspension should be continuously stirred with a magnetic stirrer during dosing to maintain uniformity and administered immediately after preparation (within 3 hours) to ensure stability [1].

Sample Preparation from Biological Matrices

For in vivo studies, proper sample preparation from biological matrices is essential for accurate quantification of this compound and its metabolites. The following protocol has been successfully employed in pharmacokinetic studies:

  • Blood Collection: Blood samples are collected into appropriate anticoagulant-containing tubes at predetermined time points after administration [1]. For this compound pharmacokinetics in rats, optimal time points include 15, 30, 60, and 120 minutes after administration [1].
  • Plasma Separation: Centrifuge blood samples at 4,000 × g for 15 minutes at 4°C to separate plasma. Transfer the supernatant to clean tubes and store at -80°C until analysis [4].
  • Brain Tissue Homogenization: For brain distribution studies, homogenize brain tissue in ice-cold phosphate-buffered saline (PBS) at a ratio of 1:3 (w/v) using a mechanical homogenizer. Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C and collect the supernatant for analysis [1].

For transdermal formulation preparation, an extemporaneous transdermal solution can be prepared by dissolving this compound free base in appropriate solvents, typically at concentrations of 5 mg or 10 mg per application [4]. The solution is applied to the skin (upper or middle back) with an occlusive dressing for 24 hours to ensure continuous absorption [4].

Analytical Techniques and Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of this compound in biological samples due to its high sensitivity and specificity. The following analytical conditions have been successfully employed in this compound research:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7-1.8 μm particle size)
    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol
    • Gradient Program: Linear gradient from 5% B to 95% B over 3-5 minutes
    • Flow Rate: 0.3-0.4 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 5-10 μL [4]
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Detection: Multiple reaction monitoring (MRM)
    • Precursor Ion: m/z 320.2 [M+H]⁺
    • Product Ions: Characteristic fragments must be determined empirically for each instrument
    • Source Temperature: 500-550°C
    • Ion Spray Voltage: 5500 V [4]

Table 2: Quantitative Analytical Parameters for this compound in Biological Matrices

Parameter Plasma/Serum Brain Homogenate Transdermal Formulation
Linear Range 0.1-50 ng/mL [4] 1-500 ng/g [1] 0.1-100 μg/mL [5]
LLOQ 0.1 ng/mL [4] 1 ng/g [1] 0.1 μg/mL [5]
Precision (CV%) <15% [4] <15% [1] <10% [5]
Accuracy (%) 85-115% [4] 85-115% [1] 90-110% [5]
Extraction Recovery >85% (protein precipitation) [4] >70% (tissue homogenization) [1] >95% (direct dilution) [5]
Characterization of Polymorphic Forms

The physicochemical characterization of different this compound polymorphs is crucial for understanding their dissolution and bioavailability properties. The following analytical techniques are recommended for comprehensive polymorph characterization:

  • Powder X-ray Diffraction (PXRD): Analyze samples using a standard X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å). Scan range: 3-40° 2θ; step size: 0.02°; counting time: 1-2 seconds per step [6]. Each polymorph demonstrates a distinct PXRD pattern with characteristic peaks.
  • Differential Scanning Calorimetry (DSC): Determine melting points and thermal behavior using sealed aluminum pans with heating rate of 10°C/min under nitrogen purge (50 mL/min). Different polymorphs exhibit distinct endothermic peaks corresponding to their melting points [6].
  • Thermogravimetric Analysis (TGA): Assess thermal stability and hydrate content with heating rate of 10°C/min under nitrogen atmosphere [6].

Experimental Protocols

In Vitro Autophagy Induction Assay

This compound has been shown to induce autophagy via the mTOR pathway, representing one of its potential mechanisms of action in neurodegenerative diseases [7]. The following protocol can be used to evaluate this compound-induced autophagy in cultured cells:

  • Cell Culture:

    • Maintain HeLa cells stably expressing EGFP-LC3 or mouse N2a neuroblastoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [7].
    • Plate cells at a density of 1 × 10⁵ cells/well in 6-well plates and culture for 24 hours prior to treatment.
  • Drug Treatment:

    • Prepare fresh this compound stock solution in culture media at 10 mM concentration.
    • Treat cells with this compound at concentrations ranging from 5 nM to 50 μM for 3-6 hours [7].
    • Include positive control (e.g., 100 nM rapamycin) and vehicle control (culture media alone).
  • Autophagy Assessment:

    • For EGFP-LC3 transfected cells, fix with 4% paraformaldehyde for 15 minutes at room temperature and visualize EGFP-LC3 puncta formation using fluorescence microscopy [7].
    • For western blot analysis, harvest cells in RIPA buffer, separate proteins by SDS-PAGE, and transfer to PVDF membranes.
    • Probe membranes with primary antibodies against LC3-II (1:1000) and p62 (1:1000), followed by appropriate HRP-conjugated secondary antibodies [7].
    • Detect bands using enhanced chemiluminescence and quantify densitometrically.
In Vivo Cognitive Function Assessment

The cognitive-enhancing effects of this compound can be evaluated using scopolamine-induced memory impairment models in rodents:

  • Animals: Male and female Wistar rats (7-10 weeks old, 200-250 g) are commonly used. House animals under controlled environmental conditions (temperature 20-24°C, relative humidity 30-55%, 12-h light/dark cycle) with free access to food and water [1].
  • Drug Administration:
    • Administer this compound polymorphs (10 mg/kg) suspended in corn oil orally once daily for 9 consecutive days [1].
    • On day 9, administer scopolamine (0.5-1 mg/kg, intraperitoneal) 30 minutes prior to behavioral testing to induce memory impairment [1].
  • Passive Avoidance Test:
    • The apparatus consists of light and dark chambers separated by a guillotine door.
    • On training day, place rat in light chamber and after 30 seconds, open the door. When rat enters dark chamber, close the door and deliver mild foot shock (0.5 mA, 2 seconds).
    • On test day (24 hours later), place rat in light chamber and measure latency to enter dark chamber (maximum 300 seconds) [1].
    • Longer latencies indicate better retention of the aversive experience.
Transdermal Delivery Protocol

Transdermal administration of this compound has been shown to minimize CYP2D6 polymorphic differences and improve bioavailability compared to oral administration [4]:

  • Formulation Preparation:
    • Dissolve this compound free base in appropriate solvents to achieve concentrations of 5 mg/0.1 mL or 10 mg/0.1 mL [4].
    • Include penetration enhancers such as propylene glycol or fatty acid esters if necessary [5].
  • Application Procedure:
    • Apply the transdermal solution to the upper or middle back using an occlusive dressing.
    • Maintain the application for 24 hours to ensure continuous drug delivery [4].
    • For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours) after application.

Applications in Neurodegenerative Disease Research

Alzheimer's Disease Models

This compound has been extensively investigated in various Alzheimer's disease models, despite mixed results in clinical trials. In transgenic mouse models of AD (TgCRND8 and Tg2576 mice), chronic administration of this compound (3.5 mg/kg, dissolved in 0.9% saline) was associated with improved learning behavior and reduction in accumulation of Aβ42 and α-synuclein [7]. The drug has also been shown to stimulate amyloid precursor protein (APP) catabolism through regulation of autophagy, providing a potential mechanism for its effects on amyloid pathology [7].

Interestingly, acute dosing of this compound has been reported to elevate extracellular amyloid-β levels in both in vitro and in vivo systems [8]. In Swedish mutant APP-overexpressing N2a cells, picomolar to nanomolar concentrations of this compound (5 nM - 5 μM) increased extracellular Aβ by 30-64% after 6 hours of treatment [8]. Similarly, a single intraperitoneal injection of this compound (3.5 mg/kg) in Tg2576 mice increased interstitial fluid Aβ levels by up to 40% [8]. These findings highlight the complex relationship between acute and chronic this compound administration that requires careful consideration in experimental design.

Signalling Pathways and Molecular Mechanisms

This compound exhibits a multifaceted mechanism of action that impacts several signaling pathways relevant to neurodegenerative diseases:

G cluster_receptor Receptor Interactions cluster_intracellular Intracellular Effects cluster_functional Functional Outcomes This compound This compound Histamine Histamine This compound->Histamine Antagonism Glutamate Glutamate This compound->Glutamate NMDA Modulation Adrenergic Adrenergic This compound->Adrenergic Antagonism Serotonin Serotonin This compound->Serotonin 5-HT6 Antagonism Calcium Calcium Histamine->Calcium Regulates Glutamate->Calcium Modulates Adrenergic->Calcium Influences mTOR mTOR Serotonin->mTOR Regulates Mitochondria Mitochondria Calcium->Mitochondria Stabilizes Cognition Cognition Calcium->Cognition Enhances Neuroprotection Neuroprotection Mitochondria->Neuroprotection Promotes Autophagy Autophagy Autophagy->Neuroprotection Mediates Amyloid Amyloid Autophagy->Amyloid Clears mTOR->Autophagy Induces

Diagram 1: this compound signaling pathways and neuroprotective mechanisms

The diagram above illustrates the complex molecular interactions through which this compound exerts its potential neuroprotective effects. The drug's action on multiple receptor systems converges on key intracellular pathways involving calcium homeostasis, mitochondrial function, and autophagy regulation, ultimately leading to functional outcomes relevant to neurodegenerative diseases [7] [3].

Experimental Workflow for Preclinical Evaluation

A comprehensive preclinical evaluation of this compound should incorporate the following workflow to assess its potential efficacy in neurodegenerative disease models:

G cluster_preparation Sample Preparation Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_analysis Analytical Phase Polymorph Polymorph Formulation Formulation Polymorph->Formulation Dosing Dosing Formulation->Dosing Autophagy Autophagy Dosing->Autophagy APP APP Autophagy->APP Viability Viability APP->Viability PK PK Viability->PK Behavior Behavior PK->Behavior Pathology Pathology Behavior->Pathology LCMS LCMS Pathology->LCMS Biomarkers Biomarkers LCMS->Biomarkers Statistics Statistics Biomarkers->Statistics

Diagram 2: Comprehensive workflow for this compound preclinical evaluation

This integrated approach ensures thorough characterization of this compound's pharmacological properties, beginning with careful polymorph selection and formulation, progressing through in vitro mechanism studies and in vivo efficacy assessment, and concluding with comprehensive analytical evaluation [1] [7] [8].

Conclusion

This compound represents a complex pharmacological agent with multiple molecular targets and potential applications in neurodegenerative disease research. The analytical methods and experimental protocols outlined in this document provide researchers with comprehensive tools for investigating this compound's properties and mechanisms of action. Particular attention should be paid to the polymorphic form of this compound used in studies, as this significantly influences bioavailability and efficacy [1]. Additionally, researchers should carefully consider the route of administration, with transdermal delivery offering advantages in minimizing CYP2D6-mediated metabolic variability [4].

The mixed results from clinical trials of this compound highlight the importance of rigorous preclinical characterization and validation of mechanisms of action. Future research should focus on elucidating the precise molecular pathways through which this compound exerts its cognitive effects and optimizing its pharmaceutical properties to enhance therapeutic potential. The protocols and methodologies described herein provide a solid foundation for such investigations.

References

Understanding the Challenge: Latrepirdine Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Latrepirdine's therapeutic potential is limited by significant first-pass metabolism, primarily via the liver enzyme CYP2D6 [1] [2]. This results in two main challenges for researchers:

  • Low and Variable Oral Bioavailability: Oral bioavailability is poor, and systemic exposure varies considerably between individuals [2] [3]. A clinical study found that poor CYP2D6 metabolizers (PMs) had 20-fold higher total exposure (AUC) and 11-fold higher peak concentration (Cmax) compared to extensive metabolizers (EMs) after a single oral dose [3].
  • High Dosing Requirements: The low bioavailability may necessitate high oral doses to achieve potentially effective brain concentrations, increasing the risk of off-target effects [2].

Alternative Administration Routes to Bypass First-Pass Metabolism

The core strategy to overcome first-pass metabolism is to use administration routes that allow the drug to enter systemic circulation directly.

Transdermal Delivery

Transdermal delivery is a proven method to minimize the impact of CYP2D6 metabolism [3].

  • Mechanism: The drug is absorbed through the skin, directly entering the bloodstream and bypassing the portal vein and liver.
  • Key Evidence: A clinical study compared single-dose transdermal and oral immediate-release (IR) this compound [3]. The results demonstrated that transdermal delivery significantly reduced pharmacokinetic variability between EMs and PMs.

The table below summarizes the key quantitative findings from this study [3]:

Parameter Oral Administration (EM vs. PM) Transdermal Administration (EM vs. PM)
Peak Exposure (Cmax) 11-fold higher in PMs 1.9-fold higher in PMs
Total Exposure (AUC) 20-fold higher in PMs 2.7-fold higher in PMs
Bioavailability (Dose-normalized, EMs) 1x (Reference) 1.5-fold higher vs. oral
Bioavailability (Dose-normalized, PMs) 1x (Reference) 11-fold higher vs. oral
Sublingual Delivery

Sublingual delivery is another promising route that bypasses first-pass metabolism [1].

  • Mechanism: The drug is absorbed through the highly vascularized sublingual mucosa directly into the systemic circulation.
  • Key Evidence: PBPK (Physiologically Based Pharmacokinetic) modeling with GastroPlus software predicted improved bioavailability for the sublingual route compared to oral IR tablets [1].
  • Critical Parameters for Experimentation: The modeling highlighted that optimizing the Absorption Scale Factor (ASF) and the pH in the oral cavity is crucial for maximizing absorption. Adjusting the ASF from its default value to an optimized 3.51 increased the percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [1].

Experimental Protocols & Methodologies

Here are detailed methodologies from the search results that you can adapt for your research.

Protocol for Transdermal Administration

This method is based on a human clinical study that can be adapted for preclinical models [3].

  • Formulation: Prepare a transdermal solution of this compound free base in a suitable vehicle. The specific vehicle used in the clinical trial is not detailed, but standard pharmaceutical solvents for transdermal research (e.g., ethanol, water, permeation enhancers) can be evaluated.
  • Dosing: In the clinical study, doses of 5 mg and 10 mg (free base) were applied.
  • Application:
    • Apply the solution to the skin (e.g., upper or middle back in humans; a shaved area on the back in rodents).
    • Cover the application site with an occlusive dressing to prevent evaporation and improve absorption.
    • The dressing can remain in place for a defined period, such as 24 hours.
  • Bioavailability Assessment: Compare pharmacokinetic parameters (Cmax, AUC) of the transdermal formulation against an oral IR control in your animal model.
Protocol for Sublingual Administration (In Silico Modeling)

This protocol uses PBPK modeling to predict outcomes before moving to in vivo experiments [1].

  • Software: Utilize PBPK simulation software such as GastroPlus.
  • Input Parameters:
    • Drug Properties: Incorporate this compound's chemical structure, solubility, LogP, and Caco-2 permeability (these can be calculated using tools like Preadmet).
    • Clearance: Use available clearance values (e.g., a range of 1220 L/h to 2451 L/h from clinical data).
    • Route-Specific Optimization: For the sublingual compartment, adjust the Absorption Scale Factor (ASF) and set the local pH to maximize passive diffusion through the oral mucosa. The study found an optimal ASF of 3.51 [1].
  • Simulation Output: The model will predict plasma concentration-time profiles, Cmax, and AUC for the sublingual route, which can be compared against simulated or experimental oral administration data.

Troubleshooting Common Experimental Issues

Here are solutions to potential problems you might encounter, based on the available research.

  • Problem: Low or variable absorption with transdermal/sublingual routes.

    • Solution: For transdermal delivery, formulate with approved permeation enhancers to improve skin flux [3]. For sublingual delivery, use in silico modeling to optimize formulation parameters like pH and ASF to maximize mucosal absorption [1].
  • Problem: Inconsistent efficacy results in animal models.

    • Solution: Consider the polymorphic form of the drug substance. A 2023 study in rats showed that different crystalline polymorphs of this compound dihydrochloride (A-F) exhibited significantly different bioavailabilities in both blood and brain. Polymorph E demonstrated the highest AUC and the most pronounced cognitive-enhancing effect [4]. Ensure consistent and well-characterized polymorphic form is used in all studies.

Visual Guide: Pathways and Workflows

The following diagrams summarize the scientific rationale and experimental approach.

G cluster_oral Problematic Pathway cluster_solution Alternative Pathways Oral Oral Administration FirstPass First-Pass Metabolism (CYP2D6) Oral->FirstPass LowBio Low/Highly Variable Systemic Exposure FirstPass->LowBio Transdermal Transdermal Route Bypass Bypasses Liver Enters Systemic Circulation Directly Transdermal->Bypass Sublingual Sublingual Route Sublingual->Bypass Consistent More Consistent and Improved Bioavailability Bypass->Consistent

G Start Define Goal: Bypass First-Pass Route Choose Administration Route Start->Route Trans Transdermal Route->Trans Sub Sublingual Route->Sub P1 Protocol 1: In Vivo Transdermal Trans->P1 P2 Protocol 2: In Silico Sublingual Sub->P2 Form Formulate Drug Solution (Consider Vehicle/Polymorph) P1->Form Model Run PBPK Simulation (GastroPlus) P2->Model Apply Apply via Occlusive Dressing (24h exposure) Form->Apply Assess Assess PK Parameters (Cmax, AUC, Variability) Apply->Assess Optimize Optimize Parameters (ASF, pH) Model->Optimize Optimize->Assess

References

addressing latrepirdine interindividual variability CYP2D6 metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Addressing Latrepirdine's CYP2D6 Variability

Challenge Root Cause Proposed Solution & Rationale Key Evidence & Quantitative Outcomes

| Low and Variable Oral Bioavailability | Extensive first-pass metabolism by polymorphic CYP2D6 [1] [2] [3] | Utilize Transdermal or Sublingual Administration Bypasses hepatic first-pass metabolism, increasing systemic exposure and reducing variability [1] [3]. | Transdermal (5 mg vs. Oral 8.14 mg): • EMs: 11-fold higher dose-normalized exposure [3] • PMs: 1.5-fold higher dose-normalized exposure [3] • PM:EM exposure ratio reduced from 20-fold (oral) to 2.7-fold (transdermal) [3] | | Unpredictable Plasma & Brain Exposure | CYP2D6 polymorphism (e.g., 4, *5, *10 alleles) leading to Poor (PM), Intermediate (IM), and Ultra-rapid Metabolizer (UM) phenotypes [1] [4] | Implement Pre-Study CYP2D6 Phenotyping/Genotyping Stratify subjects or adjust doses based on predicted metabolic activity [4]. | Genotype Frequencies (Example): • CYP2D610 (common in Asian populations, reduced function): ~29.7% allele frequency in an Indonesian cohort [5]. | | Potential Drug-Drug Interactions (Phenoconversion) | Concomitant use of CYP2D6 inhibitors (e.g., Paroxetine, Bupropion) converting NMs to phenotypic PMs or IMs [4] | Screen for CYP2D6 Inhibitors in Comedications Account for phenoconversion in study design and data analysis [4]. | Inhibitor Classifications [4]:Strong: Paroxetine, Fluoxetine, Bupropion • Moderate: Duloxetine, Sertraline |

Experimental Protocols & FAQs

Protocol 1: Simulating Alternative Administration Routes

This protocol uses GastroPlus PBPK modeling to predict the pharmacokinetic profile of alternative routes [1].

  • Input Compound Parameters: Begin with this compound's chemical structure, solubility, LogP, and Caco-2 permeability (these can be calculated with tools like Preadmet) [1].
  • Input Pharmacokinetic Parameters: Incorporate key in-vivo parameters like clearance (CL). Use a range of values (e.g., 1220 L/h to 2451 L/h) from clinical data to account for variability [1].
  • Validate the Model: Simulate oral immediate-release (IR) pharmacokinetics and optimize parameters until predicted C~max~ values align with clinical trial data [1].
  • Simulate Alternative Routes: Use the validated model to simulate sublingual or transdermal administration.
  • Optimize for New Route: For sublingual administration, adjust the Absorption Scale Factor (ASF) and pH values in the oral cavity compartment to reflect the specific absorption environment. One study optimized the ASF to 3.51, increasing the percentage of drug absorbed in the oral cavity from 18.9% to 47.9% [1].
Protocol 2: Determining CYP2D6 Metabolizer Status

This protocol outlines genotyping to identify subjects' metabolic phenotypes [5].

  • Sample Collection: Collect buccal swabs or whole blood from study participants.
  • DNA Extraction: Extract genomic DNA using a commercial purification kit. Quality control should include measuring DNA concentration and purity (A260/280 ratio ≥ 1.75) [5].
  • Genotyping: Use a validated method to identify key CYP2D6 alleles.
    • qPCR Method: Use a real-time PCR detection system with a targeted pharmacogenetics panel (e.g., detects *4, *5, *10, *36, etc.) [5].
    • Nanopore Sequencing: For more comprehensive allele detection, including novel variants, use long-range PCR followed by nanopore sequencing. This is particularly useful for identifying complex structural variants [6].
  • Phenotype Assignment: Assign an activity score to the diplotype and classify the metabolizer status.
    • Normal Metabolizer (NM): Activity score of 1.25–2.25 [4].
    • Intermediate Metabolizer (IM): Activity score of 0.25–1 [4].
    • Poor Metabolizer (PM): Activity score of 0 [4].
    • Ultra-rapid Metabolizer (UM): Activity score >2.25 [4].
Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for CYP2D6's impact on this compound? this compound undergoes significant first-pass metabolism in the liver, primarily mediated by the CYP2D6 enzyme. Genetic polymorphisms in the CYP2D6 gene result in enzymes with varying activities, leading to substantial differences in the rate and extent of drug clearance between individuals. This directly causes highly variable plasma concentrations following a standard oral dose [1] [3].

Q2: How does transdermal administration minimize variability compared to a sustained-release oral formulation? While sustained-release oral formulations can modulate the release rate, the drug is still absorbed into the portal circulation and must pass through the liver. Therefore, they do not circumvent first-pass metabolism. Transdermal delivery, in contrast, allows the drug to diffuse directly into the systemic circulation, avoiding the liver initially and thereby minimizing the impact of CYP2D6 polymorphisms [3].

Q3: What is "phenoconversion" and why is it critical for clinical studies? Phenoconversion occurs when a patient's genotype-predicted metabolizer phenotype (e.g., Normal Metabolizer) does not match their actual, current metabolic capacity because a concomitant drug is inhibiting the CYP2D6 enzyme. For example, a genotypic NM taking a strong CYP2D6 inhibitor like paroxetine may functionally behave as a PM. Failing to account for this in exclusion criteria or data analysis can confound pharmacokinetic and efficacy results [4].

Research Data & Workflow Diagrams

The following diagrams outline the logical workflow for troubleshooting variability and the experimental protocol for genotyping.

workflow Start Observed High Variability in this compound Exposure RootCause Root Cause Analysis Start->RootCause A1 Low/Variable Oral Bioavailability RootCause->A1 A2 CYP2D6 Polymorphism RootCause->A2 A3 Drug-Drug Interactions (Phenoconversion) RootCause->A3 Solution Proposed Solutions A1->Solution A2->Solution A3->Solution S1 Change Administration Route Solution->S1 S2 Pre-Study Metabolic Phenotyping Solution->S2 S3 Screen for CYP2D6 Inhibitors Solution->S3 Action Experimental Actions S1->Action S2->Action S3->Action ACT1 PBPK Modeling of Transdermal/Sublingual Routes Action->ACT1 ACT2 Genotype Subjects via qPCR or Nanopore Sequencing Action->ACT2 ACT3 Stratify Analysis or Adjust Dose Based on Phenotype Action->ACT3

protocol Step1 1. Sample Collection (Buccal Swab or Whole Blood) Step2 2. Genomic DNA Extraction (QC: A260/280 ≥ 1.75) Step1->Step2 Step3 3. Genotyping Method Step2->Step3 MethodA A. Targeted qPCR Panel (*4, *5, *10, *36, etc.) Step3->MethodA MethodB B. Nanopore Sequencing (For novel/structural variants) Step3->MethodB Step4 4. Diplotype & Activity Score Calculation MethodA->Step4 MethodB->Step4 Step5 5. Phenotype Assignment Step4->Step5 PM Poor Metabolizer (PM) Score = 0 Step5->PM IM Intermediate Metabolizer (IM) Score = 0.25 - 1 Step5->IM NM Normal Metabolizer (NM) Score = 1.25 - 2.25 Step5->NM UM Ultra-rapid Metabolizer (UM) Score > 2.25 Step5->UM

References

troubleshooting latrepirdine solubility and dissolution issues

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Polymorphism and Bioavailability

A 2023 study directly investigated how different crystal forms of latrepirdine affect its absorption. The table below summarizes the key pharmacokinetic findings in rats after 7 days of oral administration [1].

Polymorph Form Relative Bioavailability (Blood) Relative Bioavailability (Brain) Nootropic (Cognitive-Enhancing) Effect
Form E Highest (AUC) Highest (AUC) Most active (performance matched control animals)
Form A, B, C, D, F Lower than Form E Lower than Form E Less active than Form E

The study concluded that Polymorph E demonstrated the highest bioavailability and the most pronounced cognitive-enhancing effect, highlighting that the crystal structure is a critical factor in the drug's efficacy [1].

Formulation Strategies for Enhanced Performance

To overcome solubility and dissolution challenges, advanced formulation techniques can be employed. The following table outlines strategies described in a patent for sustained-release dosage forms of this compound [2].

Strategy Description Examples of Excipients/Methods
Sustained-Release Matrices Mixing the drug with a release-controlling polymer to form a solid matrix that slowly erodes or diffuses. Polyethylene oxide (PEO), Hydroxypropyl methylcellulose (HPMC)
Membrane Diffusion Systems Coating drug particles or a solid core with a polymeric membrane that controls the rate of drug release. Cellulose acetate, Cellulose acetate butyrate
Osmotic Systems Utilizing an osmotic pump where water influx through a semi-permeable membrane pushes the drug solution out through a small orifice. Osmotic agents (e.g., mannitol, sugars)
pH Adjustment Using a buffer to maintain a specific pH in the microenvironment, which can enhance the solubility of ionizable drugs. Sodium phosphate buffers
Inhibiting CYP2D6 Metabolism Including an inhibitor of the cytochrome P450 2D6 enzyme to reduce first-pass metabolism and increase systemic availability. Not specified in the patent excerpt

A Key Neuroprotective Mechanism of this compound

Understanding the drug's mechanism of action can be crucial for troubleshooting its formulation. Research indicates that this compound is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This activation occurs at very low (sub-nanomolar) concentrations and leads to increased neuronal ATP levels. Furthermore, this compound was found to reduce neuronal excitability and protect neurons from glutamate-induced toxicity, which is a proposed neuroprotective mechanism [3].

The relationship between this mechanism and potential therapeutic effects can be visualized as follows:

G This compound This compound AMPK_Activation Activates AMPK This compound->AMPK_Activation PlasmaMembrane_Effect Plasma Membrane Hyperpolarization This compound->PlasmaMembrane_Effect Increased_ATP Increased Neuronal ATP Levels AMPK_Activation->Increased_ATP Neuroprotection Neuroprotection Increased_ATP->Neuroprotection Reduced_Excitability Reduced Neuronal Excitability PlasmaMembrane_Effect->Reduced_Excitability Reduced_Excitability->Neuroprotection

Troubleshooting Guide and FAQs

Here are answers to common questions you might encounter.

Q1: My in-vivo results for this compound are inconsistent and show low efficacy. What could be the problem?

  • A: The most likely culprit is the crystalline form of your API. The polymorph used (e.g., Form E vs. Form A) has a direct and significant impact on solubility, bioavailability, and ultimately, biological activity [1]. Ensure you are using a consistent and well-characterized polymorph.

Q2: What formulation approaches can I use to improve the dissolution rate of this compound?

  • A: Consider developing a sustained-release matrix using polymers like HPMC or PEO [2]. These systems can enhance performance by controlling the release rate. Furthermore, pH adjustment within the dosage form using buffers like sodium phosphate can help improve the solubility of the drug.

Q3: Beyond solubility, are there other pharmacological reasons for this compound's clinical failure?

  • A: Yes. While formulation is key, the failure in Phase III trials for Alzheimer's and Huntington's disease was also attributed to an incomplete understanding of its mechanism of action during clinical development [4] [5] [6]. The drug has multiple proposed targets (mitochondria, AMPK, autophagy, various receptors), making it difficult to identify the patient population most likely to respond and to optimize the trial design [7] [6].

References

strategies to reduce latrepirdine neuronal excitability side effects

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide: Latrepirdine and Neuronal Excitability

Q: What is the primary mechanism by which this compound affects neuronal excitability?

A: Research indicates that this compound, at very low (sub-nanomolar) concentrations, is a potent activator of AMP-activated protein kinase (AMPK) [1] [2]. This activation leads to a hyperpolarization (stabilization) of the plasma membrane potential. A stabilized membrane is less likely to fire action potentials spontaneously, which translates to a direct reduction in neuronal excitability [1].

Q: How does this reduction in excitability manifest in experimental models?

A: Pretreatment with this compound has been shown to:

  • Reduce spontaneous Ca2+ oscillations in primary neurons [1].
  • Diminish glutamate-induced Ca2+ increases [1].
  • Protect neurons against glutamate-induced excitotoxicity [1].

The following table summarizes the key effects and the recommended assays to investigate them.

Observed Effect Proposed Underlying Mechanism Recommended Experimental Assays

| Reduced neuronal excitability | Activation of AMPK; Hyperpolarization of plasma membrane potential [1] [2] | • Ca2+ imaging (spontaneous oscillations & glutamate-induced fluxes) • Plasma membrane potential assay (e.g., DisBAC2(3)) [1] | | Increased mitochondrial TMRM uptake | Secondary consequence of plasma membrane hyperpolarization, not purely mitochondrial [1] | • TMRM assay paired with plasma membrane potential indicators [1] | | Neuroprotection | Reduction in excitability and stabilization of cellular calcium homeostasis [1] | • Cell death assays (e.g., propidium iodide uptake, nuclear morphology) post-glutamate challenge [1] |

Experimental Pathways & Workflows

The diagrams below outline the key signaling pathway and a suggested experimental workflow based on the cited research.

G This compound This compound AMPK_Activation AMPK Activation This compound->AMPK_Activation Plasma_Membrane Plasma Membrane Hyperpolarization AMPK_Activation->Plasma_Membrane Reduced_Ca Reduced Ca²⁺ Influx Plasma_Membrane->Reduced_Ca Outcome Reduced Neuronal Excitability & Neuroprotection Reduced_Ca->Outcome

Diagram 1: The primary signaling pathway through which this compound reduces neuronal excitability, based on findings from [1] and [2].

G Step1 Treat Primary Neurons with this compound Step2 Confirm Plasma Membrane Hyperpolarization Step1->Step2 Step3 Measure Calcium Oscillations/Fluxes Step2->Step3 Step4 Challenge with Glutamate Step3->Step4 Step5 Assess Neuroprotection & Cell Viability Step4->Step5

Diagram 2: A proposed experimental workflow for investigating the effects of this compound on neuronal excitability and neuroprotection.

Key Experimental Considerations

  • Confirm the Mechanism with Genetic Tools: The role of AMPK in this pathway was confirmed through gene silencing of AMPKα and its upstream kinases (LKB1 and CaMKKβ), which inhibited the effect of this compound [1]. Including similar siRNA or CRISPR-based approaches in your study will strengthen the causal link.
  • Interpret Mitochondrial Data with Care: While this compound increases mitochondrial uptake of dyes like TMRM, this effect was shown to be largely mediated by plasma membrane hyperpolarization [1]. Use plasma membrane potential indicators in parallel to avoid misinterpreting results as a purely mitochondrial mechanism.
  • Leverage the Neuroprotective Angle: The reduction in excitability is functionally linked to protection against glutamate toxicity [1]. Framing your research around mitigating excitotoxicity is a clinically relevant and scientifically supported application for this compound.

References

Why did latrepirdine fail in Phase III trials after promising Phase II results?

Author: Smolecule Technical Support Team. Date: February 2026

The failure is attributed to a combination of factors related to both the drug's poorly understood mechanism and trial design limitations.

  • Unclear Mechanism of Action (MoA): Latrepirdine was advanced to Phase III without a well-defined molecular target. It was found to interact with a wide range of receptors and pathways, but it was unclear which, if any, were responsible for a clinical benefit in Alzheimer's disease. This lack of a clear MoA made it difficult to select the right patient population, determine the optimal dose, or predict its efficacy in larger, more diverse trials [1] [2].
  • Trial Design Differences: Notable differences existed between the initial positive Russian Phase II trial and the subsequent multinational Phase III trials. These included the drug formulation used, the age of the patient population (mean of 68.1 years in Phase II vs. 74.4 years in Phase III), and baseline disease severity. Furthermore, in one Phase III trial, patients in both the drug and placebo groups showed little decline, making it difficult to detect a treatment effect [1].
  • Lack of Predictive Biomarkers: The trials relied primarily on cognitive scores (like ADAS-cog) as primary outcomes. There was no use of biomarker data (e.g., brain amyloid imaging) to confirm that the drug was engaging its intended target or modifying the disease pathology [1].

How can we better investigate this compound's mechanisms pre-clinically?

Before advancing a compound like this compound to clinical trials, its proposed mechanisms must be rigorously validated in the lab. The table below summarizes key hypotheses and suggested experimental approaches.

Putative Mechanism Experimental Evidence Suggested Validation Protocol
Induction of Autophagy Increased LC3-II levels, reduced p62, decreased mTOR signaling in cell cultures [3] Autophagy Flux Assay: Treat neuronal cell lines (e.g., N2a, HeLa-LC3) with this compound. Use western blot to monitor LC3-II conversion and p62 degradation with/without lysosomal inhibitors (e.g., chloroquine). Confirm with immunofluorescence for LC3 punctae formation [3].
Mitochondrial Stabilization Protection from Aβ-induced cytotoxicity, stabilization of calcium homeostasis [1] [4] Mitochondrial Function Assay: Use isolated mitochondria or primary neurons. Measure membrane potential (JC-1 dye), calcium buffering capacity, and oxygen consumption rate (Seahorse Analyzer) after exposure to Aβ oligomers with/without this compound [1].
Multi-Receptor Activity Antagonist activity at histamine (H1), serotonin (5-HT6), adrenergic, and NMDA receptors [1] [4] Receptor Profiling: Perform high-throughput screening on a panel of GPCRs, ion channels, and neurotransmitter transporters to confirm binding affinity (Ki) and functional antagonism/agonism [1].

How can clinical trials for drugs with unclear MoA be optimized?

For compounds with pleiotropic effects like this compound, clinical trial design is critical. The following workflow outlines a recommended strategy to de-risk development.

Optimized Clinical Trial Strategy Start Start: Drug Candidate P1 Phase I: PK/PD & Target Engagement Start->P1  Establish PK/PD   P2 Phase II: Biomarker- Enriched Study P1->P2  Confirm Target Hit   Fail Fail: Terminate P1->Fail  Poor PK/No Engagement   P3 Phase III: Confirmatory in Defined Population P2->P3  Biomarker Validated   P2->Fail  No Biomarker Signal   Success Success: NDA P3->Success  Primary Endpoint Met   P3->Fail  Efficacy Not Shown  

Key steps to include in your protocol based on this strategy:

  • Define Target Engagement Biomarkers: Before Phase II, identify how you will measure if the drug is working as intended in the human brain. For a suspected autophagy inducer like this compound, this could involve measuring specific autophagic markers in cerebrospinal fluid or using novel PET ligands [1].
  • Employ Adaptive Trial Designs: Use designs that allow for modification based on interim data. You can pre-specify rules to drop ineffective doses or enrich the study population with patients who show a positive biomarker response, ensuring you are testing the drug in the most likely-to-respond group.
  • Incorporate Biomarker Endpoints: Alongside clinical cognitive scores, include biomarker endpoints (e.g., amyloid PET, tau PET, neurofilament light chain) as secondary outcomes. This provides objective evidence of whether the drug is impacting the disease pathology, even if the clinical primary endpoint is not met [1].

Key takeaways for your research

The this compound case underscores that promising early clinical signals are not sufficient. The transition from Phase II to Phase III requires a solid foundation of mechanistic understanding and a trial design that can definitively test the drug's effect.

  • For Pre-Clinical Scientists: Prioritize MoA studies. Use genetic (e.g., CRISPR knockouts of ATG5 in autophagy assays [3]) and chemical tools to validate proposed targets before a candidate is nominated for clinical trials.
  • For Clinical Developers: Incorporate biomarker strategies and consider adaptive designs from the earliest clinical stages. This is especially critical for drugs with pleiotropic mechanisms or for complex diseases like Alzheimer's.

References

Bioavailability and Cognitive-Enhancing Activity of Latrepirdine Polymorphs

Author: Smolecule Technical Support Team. Date: February 2026

The crystal structure of latrepirdine significantly impacts its bioavailability and efficacy. The following table summarizes key findings from a 2023 preclinical study that compared six polymorphs (A-F) in rat models [1] [2].

Polymorph Key Characteristics (from study) Relative Bioavailability (AUC) Cognitive-Enhancing Activity
Polymorph E New crystalline form; highest bioavailability and cognitive activity Highest in blood and brain Most effective; restored memory performance to normal levels in scopolamine-induced impairment model [1] [2]
Polymorph A Crystalline anhydrous form [1] [2] Lower than Form E Not specified
Polymorph B Hemi-hydrate form [1] [2] Lower than Form E Not specified
Polymorph C Monohydrate form [1] [2] Lower than Form E Not specified
Polymorph D Dihydrate form [1] [2] Lower than Form E Not specified
Polymorph F Trihydrate form [1] [2] Lower than Form E Not specified

The study concluded that polymorph E is the most promising form for developing treatments for neurodegenerative diseases like Alzheimer's due to its superior performance [1] [2].

Detailed Experimental Protocol

For your reference, here is the detailed methodology from the study that generated the data above [1] [2]:

  • Drug Preparation: Each polymorph was prepared as a suspension in corn oil. The suspension was continuously stirred on a magnetic stirrer and administered to animals within 3 hours of preparation [1] [2].
  • Pharmacokinetics Study (in SD rats):
    • Administration: The suspension was administered orally at 10 mg/kg once daily for 7 days [1] [2].
    • Sample Collection: On day 7, blood and brain samples were collected at 15, 30, 60, and 120 minutes after the final dose [1] [2].
    • Analysis: this compound concentration in serum and brain tissue was quantified using LC-MS [1] [2].
  • Cognitive Function Study (in Wistar rats):
    • Model: Memory impairment was induced using scopolamine.
    • Treatment: Rats were administered the polymorphs (10 mg/kg) for 9 days.
    • Assessment: Cognitive function was evaluated using the passive avoidance test, measuring the latent period before the animal enters a dark chamber [1] [2].

The workflow below illustrates the key stages of this comparative study.

Start Study: this compound Polymorphs (A-F) PK Pharmacokinetics Study Start->PK Cog Cognitive Function Study Start->Cog Prep 1. Drug Preparation PK->Prep Model 1. Scopolamine Model Cog->Model Admin 2. Administration Prep->Admin Collect 3. Sample Collection Admin->Collect AnalyzePK 4. LC-MS Analysis Collect->AnalyzePK ResultPK Result: Bioavailability (AUC) AnalyzePK->ResultPK Treat 2. Drug Treatment Model->Treat Test 3. Passive Avoidance Test Treat->Test AnalyzeCog 4. Behavioral Analysis Test->AnalyzeCog ResultCog Result: Latent Entry Period AnalyzeCog->ResultCog Conclusion Conclusion: Polymorph E is most promising ResultPK->Conclusion ResultCog->Conclusion

Frequently Asked Questions

Q1: Why is polymorphic form so important for this compound development? Different polymorphs of the same drug possess unique thermodynamic and physicochemical properties, such as solubility and dissolution rate. These properties directly impact the drug's pharmacokinetics (how the body absorbs and processes it) and its final pharmacological efficacy. The failure of early clinical trials may be linked to inconsistent polymorphic forms, highlighting the critical nature of controlling this variable [1] [2].

Q2: Besides oral suspensions, what other dosage forms are being explored for this compound? Patent literature describes alternative delivery methods designed to improve the drug's profile. These include:

  • Oral Sustained-Release Formulations: Designed to maintain stable plasma concentrations over a longer period, which could improve efficacy and reduce dosing frequency [3].
  • Transdermal Dosage Forms: Such as patches, which could offer a non-invasive route and avoid first-pass metabolism [4].
  • Amorphous Solid Solutions: These are formulations that can enhance the solubility and bioavailability of poorly water-soluble drugs [5].

Guidance for Missing Information

The available scientific literature and patents did not specify exact storage conditions (e.g., temperature, humidity, light sensitivity) for the different this compound polymorphs. To address this gap in your work, I suggest:

  • Consult Primary Sources: Refer to the original patent documents (WO 2009/111540 and WO 2022/160066) that first describe the synthesis of these polymorphs. They are the most likely source for detailed stability data [1] [2].
  • General Best Practices: In the absence of specific data, adhere to standard protocols for handling experimental compounds: store in a cool, dry place, protect from light in amber vials, and maintain desiccated conditions to prevent hydration or phase changes, especially for hydrate forms (B, C, D, F).
  • Conduct Stability Studies: For critical development work, designing your own accelerated stability studies under ICH guidelines (varying temperature and humidity) will be essential to determine the optimal storage conditions for your specific batches.

References

Latrepirdine versus memantine NMDA receptor antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Latrepirdine vs. Memantine: Key Comparison

Feature This compound (Dimebon) Memantine
Primary Known Mechanism Multireceptor activity and effects on mitochondrial function, calcium channels; potential weak NMDA receptor inhibition is one of several complex actions [1] [2]. Uncompetitive, low-affinity, voltage-dependent NMDA receptor antagonist; blocks extrasynaptic NMDA receptors preferentially [3] [4] [5].
Binding Properties Interacts with a wide range of targets (e.g., histaminergic, serotonergic, adrenergic receptors) with relatively low affinity for ion channels [2]. Low-affinity, fast off-rate channel blocker; enters the receptor channel only during prolonged opening, preventing pathological activation while sparing physiological function [3] [5] [6].
Clinical Status Discontinued; failed in Phase III trials for Alzheimer's and Huntington's disease despite encouraging Phase II results [1] [2]. Approved by FDA and EMEA for moderate-to-severe Alzheimer's disease [3] [7] [8]. Also used off-label and studied for other conditions [4].

| Key Clinical Efficacy Data | Phase II (AD): Showed statistically significant improvement in cognitive and clinical outcomes [2]. Phase III (AD & HD): Failed to show efficacy on any primary or secondary outcome measures [1] [2]. | Consistent, modest benefits in cognition, behavior, and activities of daily living in moderate-to-severe AD; often used in combination with acetylcholinesterase inhibitors [8]. | | Tolerability & Safety | The clinical failure was attributed to a lack of efficacy, not necessarily safety [2]. Its broad mechanism complicates safety profiling. | Generally well-tolerated; minimal side effects (e.g., occasional dizziness, confusion) at therapeutic doses, which is a key advantage over other NMDA antagonists like ketamine [9] [3] [6]. | | Therapeutic Rationale | Initially repurposed as a neuroprotective agent; however, its precise mechanism for cognitive benefits was never fully established, contributing to trial failure [2]. | The "homeostasis restoration" hypothesis: aims to block pathological, tonic NMDA receptor overactivation (which causes excitotoxicity) while preserving physiological, phasic signaling (essential for learning and memory) [7] [5]. |

Experimental Data and Protocols

Key experiments that have defined the pharmacological profiles of these drugs are summarized below.

Drug Key Experimental Models & Protocols Critical Findings

| This compound | 1. Receptor Binding Assays: Profiling against a panel of 70+ molecular targets (enzymes, ion channels, GPCRs) [2]. 2. Calcium Imaging: Suppression of Ca2+-induced contractions in smooth muscles; stabilization of glutamate-induced Ca2+ signals in neuronal cultures [2]. 3. Cognitive Studies: Animal models with drug-induced cognitive impairment [2]. | Multireceptor activity with high affinity for histamine H1, adrenergic, and serotonergic receptors. Low-affinity interaction with NMDA receptors and L-type calcium channels. Showed neuroprotection and cognitive enhancement in early animal models [2]. | | Memantine | 1. Electrophysiology (in vitro): Channel block studies on recombinant or native NMDA receptors. Protocol: Measures current through NMDA receptor channel before/after memantine application, often in Mg2+-free solutions [5] [6]. 2. Neuroprotection Models (in vitro): Cultured retinal or cortical neurons exposed to NMDA/glutamate. Protocol: Pre-incubation with memantine, measurement of neuronal death (e.g., LDH release) [6]. 3. Behavioral & EEG Studies (in vivo): Human EEG during visual tasks (e.g., Kanizsa illusion decoding); NMDA-induced convulsions in mice [9] [6]. | Low-affinity, voltage-dependent block of NMDA receptors (IC50 ~1-3 μM). Selective neuroprotection against NMDA-induced excitotoxicity. In humans, 20 mg/day selectively improved EEG decoding of illusions dependent on recurrent processing, without impairing feedforward visual processing [9] [5] [6]. |

Mechanisms of Action Visualization

The diagrams below illustrate the distinct mechanisms through which this compound and memantine are thought to operate.

G cluster_this compound This compound: Multi-Receptor Activity cluster_memantine Memantine: Targeted NMDA Receptor Block This compound This compound LH1 H1 Histamine Receptor This compound->LH1 L5HT 5-HT Serotonin Receptors This compound->L5HT LAdr α-Adrenergic Receptors This compound->LAdr LNMDA NMDA Receptor (Low Affinity) This compound->LNMDA LCa L-type Calcium Channel This compound->LCa LMito Mitochondrial Function This compound->LMito Memantine Memantine MBlock Open Channel Blocker (Low Affinity, Fast Off-Rate) Memantine->MBlock MNMDA NMDA Receptor MPatho Pathological Tonic Activation MNMDA->MPatho Blocks MPhysio Physiological Phasic Activation MNMDA->MPhysio Spares MBlock->MNMDA

Key Takeaways for Researchers

  • Memantine's success is linked to its specific kinetic properties as a low-affinity, voltage-dependent NMDA receptor antagonist, which allows it to restore homeostasis in the glutamatergic system [7] [5].
  • This compound's failure highlights the risk of developing drugs without a fully elucidated mechanism. Its broad, non-selective activity made it difficult to optimize or identify the right patient population [2].
  • Experimental evidence for memantine is robust and spans from molecular to human studies, while evidence for this compound's NMDA antagonism is less direct and overshadowed by its other activities.

References

latrepirdine bioisostere DF402 efficacy in ALS models

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of DF402 in ALS Models

The table below summarizes the key experimental findings for DF402 in a transgenic mouse model of ALS-FUS. For context, it also includes information on other common ALS models and the approved drug Riluzole.

Model / Compound Genetic Background/Mutation Key Efficacy Findings Reported Metrics
DF402 [1] FUS(1-359) transgenic mice (S-FUS[1-359] line) Delayed onset of clinical signs; Slowed progression of pathology; Increased animal lifespan; Reverted expression of 60% of dysregulated genes in spinal cord at pre-symptomatic stage. Daily administration from 42 days of age; Dose: 70 µg/ml in drinking water (~12 mg/kg/day).
SOD1-G93A Mouse [2] B6SJL-Tg(SOD1*G93A)1Gur/J (human SOD1 G93A) Progressive motor neuron degeneration leading to paralysis. Onset: ~3 months; 50% survival: 128.9 ± 9.1 days.
TDP-43-A315T Mouse [2] B6.Cg-Tg(Prnp-TARDBP*A315T)95Balo/J (human TARDBP A315T) Progressive, fatal neurodegenerative disease. Average survival: 97 ± 11 days (males).
Riluzole (Approved Drug) [1] N/A (Human ALS patients) Limited efficacy; believed to block glutamate excitotoxicity. Approved for ALS treatment.

Experimental Protocols for DF402

The primary data for DF402 comes from a 2021 study that employed a detailed protocol to assess its effects in a FUS-transgenic mouse model [1].

  • Animal Model: The study used a transgenic mouse line (S-FUS[1-359]) expressing a neuron-specific, C-terminally truncated form of human FUS protein, which recapitulates key ALS pathology [1].
  • Drug Treatment: DF402 was synthesized as described previously [1]. Treatment was administered chronically via drinking water at a concentration of 70 µg/ml, which corresponds to an average daily dose of 12 mg/kg. Treatment began at a pre-symptomatic stage (42 days of age) and continued throughout the study [1].
  • Disease Phenotype Monitoring: Mice were observed daily for clinical signs like paresis, unstable gait, and clasping reflex. The study specifically monitored the disease onset, disease duration, and animal lifespan [1].
  • Gait Analysis (CatWalk System): Motor function was quantitatively assessed using the CatWalk XT system. An original analysis protocol was developed to detect subtle gait changes long before clinical signs appeared. Data was collected every 1-2 days, and at least three uninterrupted runway crossings were recorded per session. A sophisticated bioinformatic analysis was performed in RStudio to compare numerous gait parameters between treated and untreated groups [1].
  • Transcriptomic Analysis (RNA-seq): To understand the molecular impact of DF402, researchers performed RNA sequencing (RNA-seq) on the thoracic and lumbar spinal cords of wild-type, untreated transgenic, and DF402-treated transgenic mice. This allowed them to see how DF402 affected gene expression patterns in the diseased spinal cord [1] [3].

Proposed Mechanism of Action

DF402 is a bioisostere of Dimebon (latrepirdine). While the exact mechanism for DF402 is under investigation, its parent compound is known for pleiotropic (multi-target) effects. The diagram below illustrates the key mechanistic pathways implicated in the neuroprotective effects of gamma-carbolines like Dimebon and its bioisosteres, which are believed to contribute to DF402's efficacy in ALS models [1].

G cluster_paths Proposed Neuroprotective Mechanisms DF402 DF402 Autophagy Activation of Autophagy DF402->Autophagy AntiAgg Inhibition of Pathological Protein Aggregation DF402->AntiAgg Calcium Modulation of Calcium Levels & NMDA Receptor Antagonism DF402->Calcium Mitochondria Mitochondrial Stabilization (e.g., pore transition) DF402->Mitochondria Outcome Delayed Disease Onset & Slowed Pathology Progression Autophagy->Outcome AntiAgg->Outcome Calcium->Outcome Mitochondria->Outcome

Interpretation for Research and Development

The experimental data positions DF402 as a potential lead compound for combination therapy in ALS, rather than a standalone cure [1].

  • Comparative Efficacy: In the FUS-transgenic model, DF402 showed a clear disease-modifying effect by delaying onset and slowing progression [1]. This contrasts with the limited efficacy of currently approved drugs like Riluzole and Edaravone [1]. The positive results in the FUS model also suggest its mechanism may extend beyond what is seen in the most common SOD1-G93A model.
  • Mechanistic Strengths: The efficacy of DF402 is likely due to its pleiotropic action, targeting multiple pathological processes simultaneously [1]. This is particularly relevant in a complex disease like ALS. The ability to reverse early transcriptional changes in the spinal cord is a strong indicator of its impact on fundamental disease pathways [1].
  • Research Context and Limitations: It is important to note that the parent compound, this compound, has shown heterogeneous results in clinical trials for other neurodegenerative diseases like Alzheimer's and Huntington's [4] [5]. This history underscores the need for further optimization and validation of DF402 and its analogs. The current findings are promising but are confined to a single, specific genetic model of ALS (FUS-related), and testing across other models (e.g., C9ORF72, TDP-43) is necessary.

References

latrepirdine compared to donepezil cognitive outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Experimental Data and Protocols

For researchers, the methodologies and outcomes of key clinical trials are critical. The following table details the core experiments that defined the efficacy of both compounds.

Experiment Aspect Donepezil (Establishing Efficacy) Latrepirdine (CONCERT Trial - Phase III)
Study Objective To evaluate the efficacy and safety of donepezil for dementia in Alzheimer's disease [1] To evaluate the efficacy and tolerability of this compound as an adjunctive therapy in patients with mild-to-moderate Alzheimer's disease already on stable donepezil treatment [2]
Trial Design Multiple randomized, double-blind, placebo-controlled trials [1] A Phase III multicenter, randomized, placebo-controlled, double-blind, 12-month study [2] [3]
Patient Population Patients with mild, moderate, or severe Alzheimer's disease [1] Patients with mild-to-moderate Alzheimer's disease (MMSE 12-24) on stable donepezil treatment for ≥6 months [2] [3]
Intervention & Dosing Initial 5 mg/day, increased to 10 mg/day after 4-6 weeks [1] This compound 15 mg/day or 60 mg/day versus placebo, in addition to existing donepezil regimen [2]
Primary Outcomes (Tools) Cognition (e.g., ADAS-Cog), global function, clinical impression of change [1] Co-primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scores [2]
Key Efficacy Findings Statistically significant improvements in cognition and global function vs. placebo [1] Failed to improve either of the co-primary endpoints (ADAS-Cog or ADCS-ADL) compared to placebo [2]

Mechanisms of Action and Experimental Workflows

The fundamental difference between the two drugs lies in their mechanistic understanding. Donepezil has a well-defined primary target, while this compound's mechanism remains elusive and unvalidated.

Mechanism of Action: A Comparative View

Donepezil Donepezil Inhibits Acetylcholinesterase Inhibits Acetylcholinesterase Donepezil->Inhibits Acetylcholinesterase  Primary & Established This compound This compound Mitochondrial Pore Modulation Mitochondrial Pore Modulation This compound->Mitochondrial Pore Modulation  Proposed 1 NMDA Receptor Antagonism NMDA Receptor Antagonism This compound->NMDA Receptor Antagonism  Proposed 2 Calcium Channel Blockade Calcium Channel Blockade This compound->Calcium Channel Blockade  Proposed 3 Multi-receptor Activity (e.g., 5-HT6) Multi-receptor Activity (e.g., 5-HT6) This compound->Multi-receptor Activity (e.g., 5-HT6)  Proposed 4 Increased ACh Increased ACh Inhibits Acetylcholinesterase->Increased ACh  Mechanism Enhanced cholinergic transmission Enhanced cholinergic transmission Increased ACh->Enhanced cholinergic transmission  Mechanism Symptomatic relief of AD Symptomatic relief of AD Enhanced cholinergic transmission->Symptomatic relief of AD  Mechanism Unconfirmed Mechanism Unconfirmed Mechanism

Experimental Workflow: Clinical Trial Progression

The divergent paths of the two drugs through clinical development highlight the importance of robust Phase III validation. The following diagram illustrates the typical workflow for a Phase III trial, based on the structure of the failed CONCERT trial for this compound.

Patient Recruitment    (Mild-to-Moderate AD    on stable Donepezil) Patient Recruitment    (Mild-to-Moderate AD    on stable Donepezil) Randomization Randomization Patient Recruitment    (Mild-to-Moderate AD    on stable Donepezil)->Randomization Intervention Group    (Donepezil + this compound) Intervention Group    (Donepezil + this compound) Randomization->Intervention Group    (Donepezil + this compound) Control Group    (Donepezil + Placebo) Control Group    (Donepezil + Placebo) Randomization->Control Group    (Donepezil + Placebo) 12-Month Double-Blind Treatment 12-Month Double-Blind Treatment Intervention Group    (Donepezil + this compound)->12-Month Double-Blind Treatment  Dosing Control Group    (Donepezil + Placebo)->12-Month Double-Blind Treatment  Dosing Primary Outcome Assessment Primary Outcome Assessment 12-Month Double-Blind Treatment->Primary Outcome Assessment Co-primary Endpoints:    ADAS-Cog & ADCS-ADL Co-primary Endpoints:    ADAS-Cog & ADCS-ADL Primary Outcome Assessment->Co-primary Endpoints:    ADAS-Cog & ADCS-ADL Result: No significant benefit    vs. Placebo Result: No significant benefit    vs. Placebo Co-primary Endpoints:    ADAS-Cog & ADCS-ADL->Result: No significant benefit    vs. Placebo Trial Outcome: Failure    (Development Halted) Trial Outcome: Failure    (Development Halted) Result: No significant benefit    vs. Placebo->Trial Outcome: Failure    (Development Halted)

Interpretation for Researchers

  • Donepezil represents a successful example of a target-specific drug (AChE inhibition) that provides reliable, albeit symptomatic, cognitive benefits, securing its place as a standard of care [1].
  • This compound is a cautionary tale about the risks of advancing compounds with poorly understood and unvalidated mechanisms of action. Despite early promise and a plausible multi-target hypothesis, it failed in large, well-controlled trials [4] [2]. Its failure has been attributed to the lack of trial optimization and, crucially, a lack of clarity on its mechanism of action and the most effective dose [4] [5].

References

comparative pharmacokinetics of oral vs sublingual latrepirdine

Author: Smolecule Technical Support Team. Date: February 2026

Predicted Pharmacokinetic Profile of Sublingual Latrepirdine

The following table summarizes key pharmacokinetic parameters for oral this compound from clinical trials alongside predicted values for sublingual administration from an in silico modeling study [1] [2].

Parameter Oral Administration (Clinical Data) Sublingual Administration (In Silico Prediction)
Study Type Clinical trials PBPK* modeling with GastroPlus [1] [2]
First-Pass Metabolism Significant; primarily by CYP2D6, leading to reduced bioavailability and high variability [1]. Circumvented; drug enters systemic circulation directly [1].
Key Finding on Absorption Absorbed through the gastrointestinal tract [1]. Optimization of Absorption Scale Factor (ASF) and pH increased drug absorption in the oral cavity from 18.9% to 47.9% [1].
Impact of CYP2D6 Polymorphism High interindividual variability; poor metabolizers have significantly higher plasma concentrations than extensive metabolizers [1]. Expected to reduce interindividual variability by avoiding first-pass metabolism [1].
Reported Cmax (40 mg dose) 0.03 ± 0.01 µg/mL [1] Simulations achieved a Cmax coincident with clinical trial data [1].
Reported Clearance (CL) 1220 L/h to 2451 L/h [1] Simulations used these clinical clearance values as inputs for the model [1].

*PBPK: Physiologically Based Pharmacokinetic

Experimental Protocol for Sublingual Simulation

The comparative data for sublingual administration was generated using a specific in silico methodology, detailed as follows [1]:

  • Software: GastroPlus (Simulations Plus, Inc.), which utilizes a Physiologically Based Pharmacokinetic (PBPK) and Advanced Compartmental Absorption and Transit (ACAT) model [1].
  • Input Parameters: The model was built using this compound's chemical structure and key physicochemical properties (solubility, LogP) predicted by the Preadmet software. In vitro permeability values (Caco-2) and a clearance (CL) range from clinical trials were also incorporated [1].
  • Model Validation: The PBPK model was first validated by simulating oral administration. The software successfully predicted Cmax values that were "practically coincident" with those observed in clinical trials, establishing the model's reliability [1].
  • Sublingual Simulation: The validated model was then adapted to simulate sublingual delivery. This involved adjusting physiological parameters to represent the sublingual cavity and optimizing the Absorption Scale Factor (ASF) and pH to better reflect the conditions for transmucosal absorption [1].

Rationale and Challenges in Formulation Development

The interest in alternative routes like sublingual administration stems from specific pharmacokinetic challenges associated with oral this compound.

  • The First-Pass Metabolism Problem: After oral administration, this compound undergoes extensive first-pass metabolism in the liver, primarily by the enzyme CYP2D6 [1]. This process significantly reduces the amount of active drug that reaches the systemic circulation (bioavailability) [1]. Furthermore, genetic differences in CYP2D6 activity (polymorphisms) lead to high variability in drug exposure between patients, making dosing unpredictable [1].
  • The Sublingual Advantage: Sublingual administration bypasses the hepatic portal system, allowing the drug to be absorbed directly into the systemic circulation through the rich vascular network under the tongue [1]. This strategy has the potential to improve bioavailability and reduce interindividual variability caused by CYP2D6 polymorphisms [1].
  • Other Development Efforts: The pursuit of sublingual delivery is consistent with other research efforts to overcome first-pass metabolism. A patent exists for oral sustained-release dosage forms of this compound, and other research has explored the transdermal pathway for the same purpose [1] [3].

The following diagram illustrates the core logical relationship behind the strategy to improve this compound's pharmacokinetics.

Start Problem with Oral this compound Goal Goal: Improve Bioavailability and Reduce Variability Start->Goal Strategy Strategy: Bypass First-Pass Metabolism Goal->Strategy Sublingual Sublingual Route Strategy->Sublingual Transdermal Transdermal Route (Other Research) Strategy->Transdermal SR_Form Sustained-Release Forms (Other Research) Strategy->SR_Form Outcome1 Drug enters systemic circulation directly Sublingual->Outcome1 Outcome2 Reduced CYP2D6 metabolism impact Outcome1->Outcome2 leads to

Important Considerations and Future Directions

  • Status of Evidence: It is crucial to note that the promising data for sublingual this compound comes from computer simulations, not human clinical trials. While in silico modeling is a powerful tool in drug development, its predictions require experimental validation [1] [2].
  • Drug Development Context: this compound (Dimebon) was initially investigated for Alzheimer's and Huntington's disease but was ultimately discontinued after it failed to demonstrate therapeutic efficacy in Phase III clinical trials [1] [4]. Therefore, current research into its pharmacokinetics is likely academic, exploring concepts and methodologies rather than leading to a new product.

References

latrepirdine cognitive enhancement comparison across animal models

Author: Smolecule Technical Support Team. Date: February 2026

Cognitive Effects Across Animal Models

The table below summarizes the experimental designs and key cognitive findings for latrepirdine from the available research.

Animal Model Experimental Paradigm This compound Dose & Duration Key Cognitive Findings Reported Molecular/Pathological Changes
TgCRND8 Mice (AD model) [1] Contextual and cued fear conditioning [1] Chronic administration [1] Improved learning and memory behavior [1] Reduction in accumulation of Aβ42 and α-synuclein [1]
Wistar Rats (Scopolamine-induced deficit) [2] [3] Passive avoidance test [2] [3] 10 mg/kg, orally for 9 days [2] [3] Polymorph E restored memory performance to control levels [2] [3] Polymorph E showed highest bioavailability (AUC) in brain and blood [2] [3]
Wild-type Mice/Rat Neurons (In vitro & ex vivo) [4] Glutamate-induced apoptosis assay; Receptor binding studies [4] Varied (in vitro concentrations) [4] Protection from glutamate-induced apoptosis [4] Inhibition of NMDA receptors and voltage-gated Ca²⁺ channels; interaction with adrenergic, serotonergic, dopaminergic receptors [4]

Detailed Experimental Protocols

For research reproducibility, here are the methodologies from the key studies cited above.

  • Contextual Fear Conditioning in TgCRND8 Mice [1]:

    • Animals: Male TgCRND8 mice (a model of Alzheimer's disease amyloidosis).
    • Drug Treatment: Chronic administration of this compound dissolved in 0.9% saline.
    • Behavioral Test: Mice were placed in a novel chamber, presented with a tone (conditioned stimulus, CS) co-terminating with a mild foot shock (unconditioned stimulus, US). Memory was assessed later by measuring "freezing" behavior (a fear response) when the mouse was re-exposed to the training context (contextual memory) or to the tone in a novel context (cued memory).
    • Tissue Analysis: Brain tissues were analyzed biochemically and immunohistologically for Aβ42 and α-synuclein levels.
  • Passive Avoidance Test in Scopolamine-Treated Rats [2] [3]:

    • Animals: Male and female Wistar rats.
    • Memory Impairment Model: Scopolamine (a cholinergic antagonist) was administered to induce memory deficits analogous to those in Alzheimer's disease.
    • Drug Treatment: Different polymorphic forms of this compound (A-F) were suspended in corn oil and administered orally at 10 mg/kg for 9 days.
    • Behavioral Test: Rats were trained to avoid a dark chamber where they had previously received a foot shock. Cognitive enhancement was measured by the latent period of entering the dark chamber on the test day, with a longer latency indicating better memory retention.
  • Pharmacokinetic Study in SD Rats [2] [3]:

    • Animals: Male Sprague-Dawley (SD) rats.
    • Drug Treatment: Six polymorphs (A-F) of this compound were administered orally (10 mg/kg) in corn oil for 7 days.
    • Sample Collection: Blood and brain samples were collected on day 7 at 15, 30, 60, and 120 minutes post-administration.
    • Bioavailability Analysis: this compound concentration in serum and brain tissue was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine Area Under the Curve (AUC).

Proposed Mechanisms of Action

This compound is characterized by a complex, multi-target mechanism of action rather than a single pathway. The diagrams below summarize the key mechanistic findings from the research.

lattice_mechanisms This compound This compound Receptor Modulation Receptor Modulation This compound->Receptor Modulation Inhibits Cellular Protection Cellular Protection This compound->Cellular Protection Enhances Autophagy Induction Autophagy Induction This compound->Autophagy Induction Stimulates NMDA Receptor NMDA Receptor Receptor Modulation->NMDA Receptor Voltage-gated Ca²⁺ Channel Voltage-gated Ca²⁺ Channel Receptor Modulation->Voltage-gated Ca²⁺ Channel Histamine H₁ Receptor Histamine H₁ Receptor Receptor Modulation->Histamine H₁ Receptor Serotonin Receptors Serotonin Receptors Receptor Modulation->Serotonin Receptors Adrenergic Receptors Adrenergic Receptors Receptor Modulation->Adrenergic Receptors Neuroprotection Neuroprotection Receptor Modulation->Neuroprotection Leads to Mitochondrial Function Mitochondrial Function Cellular Protection->Mitochondrial Function Calcium Homeostasis Calcium Homeostasis Cellular Protection->Calcium Homeostasis Cellular Protection->Neuroprotection mTOR Pathway Inhibition mTOR Pathway Inhibition Autophagy Induction->mTOR Pathway Inhibition Atg5-dependent Degradation Atg5-dependent Degradation Autophagy Induction->Atg5-dependent Degradation Autophagy Induction->Neuroprotection Increased LC3-II Increased LC3-II mTOR Pathway Inhibition->Increased LC3-II Reduced p62 Reduced p62 mTOR Pathway Inhibition->Reduced p62 Clearance of Aβ Clearance of Aβ Atg5-dependent Degradation->Clearance of Aβ Clearance of α-synuclein Clearance of α-synuclein Atg5-dependent Degradation->Clearance of α-synuclein Improved Cognition Improved Cognition Neuroprotection->Improved Cognition

autophagy_pathway This compound This compound Inhibits mTOR Signaling Inhibits mTOR Signaling This compound->Inhibits mTOR Signaling Leads to Induces Autophagy Induces Autophagy Inhibits mTOR Signaling->Induces Autophagy Autophagosome Formation Autophagosome Formation Induces Autophagy->Autophagosome Formation Substrate Degradation Substrate Degradation Induces Autophagy->Substrate Degradation LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagosome Formation->LC3-I to LC3-II Conversion Reduced p62 Levels Reduced p62 Levels Substrate Degradation->Reduced p62 Levels Clearance of Protein Aggregates Clearance of Protein Aggregates Substrate Degradation->Clearance of Protein Aggregates Reduced Aβ42 Reduced Aβ42 Clearance of Protein Aggregates->Reduced Aβ42 Reduced α-synuclein Reduced α-synuclein Clearance of Protein Aggregates->Reduced α-synuclein Improved Cognitive Function Improved Cognitive Function Reduced Aβ42->Improved Cognitive Function Associated with Reduced α-synuclein->Improved Cognitive Function Associated with

Interpretation of Findings & Research Implications

  • Addressing Clinical Trial Discrepancies: The finding that different crystal forms (polymorphs) of this compound have significantly different bioavailability and cognitive effects provides a plausible explanation for the mixed results in clinical trials, where positive Phase II data in Russia were not replicated in multinational Phase III studies [4] [2] [3]. This underscores the critical importance of pharmaceutical formulation and quality control in drug development.
  • Multi-Target vs. Specific Action: The evidence positions this compound as a compound with a multi-target mechanism, which contrasts with the dominant "one target, one drug" paradigm. Its ability to potentially modulate neuronal signaling, mitochondrial health, and protein clearance pathways simultaneously could be advantageous for complex neurodegenerative diseases [4] [1]. Future research could focus on determining which of these actions is most critical for its cognitive effects.
  • Model Selection and Translation: The data demonstrate efficacy in transgenic, pharmacological, and wild-type animal models. This suggests that the choice of model (e.g., Aβ-based vs. cholinergic deficit) can successfully reveal different aspects of the drug's activity. The scopolamine-induced deficit model was particularly sensitive in differentiating the effects of various polymorphs [2] [3].

References

efficacy of latrepirdine polymorph E versus other crystal forms

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Latrepirdine Polymorphs

The table below summarizes the key experimental findings for the six studied polymorphs of this compound (A-F), highlighting the performance of polymorph E.

Polymorph Relative Bioavailability (Blood) Relative Bioavailability (Brain) Cognitive-Enhancing Efficacy
Polymorph E Highest (Greatest AUC) [1] Highest (Greatest AUC) [1] Most effective (performance on par with healthy controls) [1]
Polymorph A Lower [1] Lower [1] Less effective [1]
Polymorph B Lower [1] Lower [1] Less effective [1]
Polymorph C Lower [1] Lower [1] Less effective [1]
Polymorph D Lower [1] Lower [1] Less effective [1]
Polymorph F Lower [1] Lower [1] Less effective [1]

Detailed Experimental Protocols

The data presented above were generated using the following standardized experimental models and protocols.

Pharmacokinetics Study in Rats

This protocol was designed to measure how much of the drug reaches the bloodstream and brain for each polymorph.

  • Animals: 177 specific pathogen-free (SPF) male Sprague-Dawley (SD) rats [1].
  • Drug Administration: The six polymorphs (A-F) were prepared as suspensions in corn oil and administered orally at 10 mg/kg once daily for 7 consecutive days [1].
  • Sample Collection: On the 7th day, blood and brain samples were collected at 15, 30, 60, and 120 minutes after the final administration [1].
  • Bioanalysis: The concentration of this compound in blood serum and brain tissue was quantified using liquid chromatography-mass spectrometry (LC-MS). The area under the concentration-time curve (AUC) was calculated to determine bioavailability [1].
Cognitive-Enhancing (Nootropic) Activity Study

This protocol assessed the functional cognitive benefits of the different polymorphs.

  • Animals: Wistar rats (both male and female) were used [1].
  • Memory Impairment Model: Cognitive deficits were induced using scopolamine, an agent that causes memory impairment similar to that seen in Alzheimer's disease [1].
  • Drug Administration: The polymorphs were administered orally at 10 mg/kg for 9 days [1].
  • Cognitive Testing: Cognitive function was evaluated using the passive avoidance test. This test measures learning and memory by recording the latent period (delay) before a rat enters a dark chamber where it previously received a mild foot shock. A longer latent period indicates better memory retention [1].

Proposed Mechanism of Action & Experimental Workflow

While the study on polymorphs focused on bioavailability, earlier research on this compound suggests its cognitive benefits may be linked to the activation of cellular "cleaning" processes. The following diagram illustrates this proposed mechanism and how the experiments connect to the observed outcomes.

G A Oral Administration of This compound Polymorphs B Enhanced Systemic & Brain Bioavailability of Polymorph E A->B  Pharmacokinetic Study C Induction of Autophagy (via mTOR Pathway Inhibition) B->C  Proposed Mechanism F Improved Memory Performance in Behavioral Tests B->F  Nootropic Activity Study E Reduction in Pathogenic Proteins (e.g., Aβ42, α-synuclein) C->E C->F D Cellular & Cognitive Outcomes

The proposed mechanism of action for this compound's efficacy involves:

  • mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR signaling pathway, a key negative regulator of autophagy [2].
  • Autophagy Induction: The inhibition of mTOR stimulates autophagy, an essential cellular clearance process. This was evidenced by an increase in LC3-II levels and a decrease in p62, markers for autophagosome formation and activity [2].
  • Clearance of Toxic Proteins: Enhanced autophagy promotes the degradation of disease-related proteins like Aβ42 and α-synuclein, which are associated with Alzheimer's and other neurodegenerative diseases [2]. This clearance is believed to underlie the observed cognitive improvements.

Key Takeaways for Drug Development

  • Polymorphism is Clinically Significant: The failure of early this compound clinical trials may be partly attributed to an undefined or suboptimal polymorphic form [3]. The dramatic efficacy differences between polymorphs E and others underscore that solid-form selection is not just a manufacturing concern but a critical determinant of clinical success.
  • Bioavailability Drives Efficacy: The primary advantage of polymorph E is its significantly higher bioavailability in both plasma and brain tissue. This directly translates to a more robust pharmacological response, as confirmed in the behavioral model [1].
  • A Multi-Faceted Mechanism: The cognitive benefits of this compound are likely not due to a single "magic bullet" target. Instead, they arise from a combination of effects, including enhanced autophagy and mitochondrial stabilization, which are all dependent on sufficient drug exposure at the site of action [2] [4].

References

×

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

319.204847810 Da

Monoisotopic Mass

319.204847810 Da

Heavy Atom Count

24

Appearance

Assay:≥98%A crystalline solid

UNII

OD9237K1Z6

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (56.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (43.28%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Irritant

Irritant

Other CAS

3613-73-8

Wikipedia

Latrepirdine

Dates

Last modified: 09-12-2023

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